molecular formula C9H6FN3 B15233501 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

4-fluoro-1-methyl-1H-indazole-3-carbonitrile

Cat. No.: B15233501
M. Wt: 175.16 g/mol
InChI Key: IVVOYKZWYXBIKO-UHFFFAOYSA-N
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Description

4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C9H6FN3 and its molecular weight is 175.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6FN3

Molecular Weight

175.16 g/mol

IUPAC Name

4-fluoro-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C9H6FN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3

InChI Key

IVVOYKZWYXBIKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, often conferring improved pharmacological profiles.[2] The strategic introduction of fluorine and a methyl group can further modulate physicochemical and pharmacokinetic properties, enhancing metabolic stability and target affinity.[4] This guide provides a comprehensive technical overview of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a specialized heterocyclic compound with significant potential as a building block in drug discovery. We will explore its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications in targeting key signaling pathways implicated in inflammatory diseases and oncology.

Nomenclature and Chemical Structure

4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole derivative. The numbering of the indazole ring system follows standard IUPAC conventions, with the nitrogen of the pyrazole ring incorporated into the benzene ring designated as position 1. The molecule features a fluorine atom at the 4-position of the benzene ring, a methyl group on the N1 nitrogen, and a carbonitrile (cyano) group at the 3-position of the pyrazole ring.

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} Caption: Chemical structure of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicSource / Rationale
Molecular Formula C₉H₆FN₃Based on structure
Molecular Weight 175.17 g/mol Calculated from formula
Appearance Off-white to light yellow solidAnalogy to similar heterocyclic compounds
Melting Point 140 - 160 °CHigher than 4-fluoro-1H-indazole (130-134°C) due to increased molecular weight and polarity from the cyano group.[7]
Solubility Soluble in DMSO, DMF, moderately soluble in methanol, ethyl acetate, dichloromethane; Insoluble in water.Typical for functionalized heterocycles.[6]
logP ~2.0 - 2.5Increased from 4-fluoro-1-methyl-1H-indazole (1.7) due to the lipophilic nature of the cyano group.[5]
Topological Polar Surface Area (TPSA) ~54.7 ŲCalculated based on N1, N2, and the cyano group. Higher than the ~17.8 Ų of the analogue without the cyano group.[5]
¹H NMR (predicted, CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.1 (s, 3H, N-CH₃)Chemical shifts are estimated based on shielding/deshielding effects of F and CN groups. The N-methyl singlet will be a key identifier.
¹³C NMR (predicted, CDCl₃, 100 MHz) δ 150-160 (C-F, d, ¹JCF), 140-145 (C-q), 120-135 (Ar-CH), 115-120 (C-CN), 110-115 (Ar-CH), 90-95 (C3-CN), 35-40 (N-CH₃)The carbon attached to fluorine will show a large coupling constant. The C3 carbon will be significantly shifted downfield.
¹⁹F NMR (predicted, CDCl₃) δ -110 to -130 ppmTypical range for an aryl fluoride.
IR Spectroscopy (predicted, cm⁻¹) 2220-2240 (C≡N stretch, strong), 1600-1620 (C=C/C=N stretch), 1200-1300 (C-F stretch)The sharp, strong nitrile peak is a key diagnostic feature.[8]
Mass Spectrometry (EI) M⁺ at m/z = 175Molecular ion peak corresponding to the molecular weight.

Synthesis and Characterization

As 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is not a common commercially available compound, a de novo synthesis is required. The following multi-step synthetic route is proposed, leveraging established methodologies for the synthesis of substituted indazoles. The key transformation is the introduction of the cyano group at the C3 position, for which a Sandmeyer reaction on a 3-aminoindazole precursor is a classic and reliable method.[1][9]

G A 2,6-Difluorobenzonitrile B 4-Fluoro-1H-indazol-3-amine A->B Hydrazine Hydrate, Heat C 4-Fluoro-1-methyl-1H-indazol-3-amine B->C Base (e.g., NaH), Methyl Iodide (CH₃I) D Diazonium Salt Intermediate C->D NaNO₂, HCl, 0-5 °C (Diazotization) E 4-Fluoro-1-methyl-1H-indazole-3-carbonitrile D->E CuCN, KCN (Sandmeyer Reaction)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This step is based on the cyclization of an ortho-fluorobenzonitrile with hydrazine. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by hydrazine, followed by an intramolecular cyclization to form the 3-aminoindazole ring system.

  • Reaction Setup: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or ethylene glycol), add hydrazine hydrate (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

The N-methylation of indazoles can yield a mixture of N1 and N2 isomers. To favor the thermodynamically more stable N1 product, a strong, non-nucleophilic base in an aprotic solvent is employed.

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 4-fluoro-1H-indazol-3-amine (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired N1-methylated isomer.

Step 3: Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[10][11]

  • Diazotization: Dissolve 4-fluoro-1-methyl-1H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the final product, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Self-Validating Characterization: The identity and purity of the final compound must be confirmed by a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS). The data should be consistent with the predicted values in Section 2. The disappearance of the amine protons (~5-6 ppm) in the ¹H NMR and the appearance of a strong, sharp nitrile stretch (~2230 cm⁻¹) in the IR spectrum are key indicators of a successful transformation in the final step.

Reactivity and Stability

  • Indazole Ring: The indazole ring is an electron-rich aromatic system. It is generally stable but can undergo electrophilic substitution, although the substitution pattern is influenced by the existing groups.

  • Cyano Group: The nitrile functionality is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility makes the title compound a valuable intermediate for library synthesis.[12]

  • Fluoro Group: The C-F bond is very strong, making the fluorine atom generally unreactive under standard synthetic conditions. However, it exerts a strong electronic influence on the aromatic ring through induction.

  • Stability and Storage: 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture to prevent potential degradation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The strategic combination of a fluorinated indazole core with a C3-carbonitrile makes this molecule a compelling starting point for the development of targeted therapies, particularly kinase inhibitors.

Rationale for Kinase Inhibition:

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. Indazole is a well-established hinge-binding motif.[2][13] Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[4] Several fluorinated indazole derivatives have shown potent inhibitory activity against therapeutically relevant kinases.

Potential Kinase Targets:

  • Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in various immune cells.[14][15] Its inhibition is a validated strategy for treating autoimmune diseases and certain B-cell malignancies.[16][17] Fluorinated indazoles have been patented as potent Syk inhibitors, with IC₅₀ values in the nanomolar range.[4]

  • Rho-associated coiled-coil containing protein kinase (ROCK): ROCKs are serine/threonine kinases that play a key role in regulating the actin cytoskeleton.[18] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and oncology.[19][20] Notably, a 4-fluoroindazole derivative has been evaluated as a ROCK1 inhibitor.

G

The cyano group at the C3 position serves as a key vector for further chemical modification. It can be elaborated into larger, more complex side chains designed to interact with specific residues in the kinase active site, thereby improving potency and selectivity.

Conclusion

4-fluoro-1-methyl-1H-indazole-3-carbonitrile represents a strategically designed chemical entity with high potential for drug discovery and development. While direct experimental data is sparse, its structure is based on a privileged heterocyclic core, and a reliable synthetic route can be proposed based on well-established organic reactions. Its combination of a hinge-binding indazole nucleus, a modulating fluorine atom, and a versatile cyano handle makes it an attractive starting point for the synthesis of focused chemical libraries targeting kinases such as Syk and ROCK. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

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An In-depth Technical Guide to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous FDA-approved drugs and clinical candidates.[3] The indazole core's unique electronic properties and ability to form diverse intermolecular interactions allow for the fine-tuning of drug candidates to achieve high potency and selectivity for various biological targets.[4]

The incorporation of a fluorine atom, as in 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate a compound's acidity, basicity, metabolic stability, and binding affinity to target proteins.[5][6] The nitrile group, in turn, is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, further expanding the chemical space for drug design.

This guide will focus on a proposed synthetic route for 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, its anticipated properties, and its potential as a valuable building block in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases where indazole derivatives have shown considerable promise.[2][7]

Proposed Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

The synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile can be logically approached through a multi-step pathway, leveraging well-established reactions in heterocyclic chemistry. The proposed route starts from a commercially available fluorinated aniline and proceeds through diazotization, indazole formation, methylation, and a final cyanation step.

Overall Synthetic Scheme

Synthetic_Pathway A 3-Fluoro-2-methylaniline B 3-Fluoro-2-methylbenzenediazonium salt A->B NaNO2, HCl C 4-Fluoro-1H-indazole B->C Reductive Cyclization D 4-Fluoro-1-methyl-1H-indazole C->D CH3I, Base E 3-Iodo-4-fluoro-1-methyl-1H-indazole D->E I2, Base F 4-Fluoro-1-methyl-1H-indazole-3-carbonitrile E->F Pd-catalyzed Cyanation

Caption: Proposed synthetic pathway for 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-1H-indazole

The synthesis begins with the diazotization of 3-fluoro-2-methylaniline, followed by an intramolecular cyclization. This is a common and effective method for constructing the indazole ring system.[8]

  • Reaction: 3-Fluoro-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Rationale: The diazonium salt is a reactive intermediate that readily undergoes cyclization. The fluorine substituent at the 3-position directs the cyclization to form the 4-fluoro-indazole isomer.

  • Protocol:

    • Dissolve 3-fluoro-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

    • Induce reductive cyclization, for example, by treatment with a reducing agent like sodium sulfite, to yield 4-fluoro-1H-indazole.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 2: N-Methylation of 4-Fluoro-1H-indazole

The next step involves the methylation of the indazole nitrogen.

  • Reaction: 4-Fluoro-1H-indazole is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, in the presence of a base.

  • Rationale: The base deprotonates the indazole nitrogen, forming a nucleophilic anion that attacks the methylating agent. The choice of base and solvent can influence the regioselectivity of methylation (N1 vs. N2). For many indazole systems, methylation at the N1 position is favored.

  • Protocol:

    • Dissolve 4-fluoro-1H-indazole in an appropriate solvent (e.g., DMF or acetonitrile).

    • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Add the methylating agent dropwise at room temperature.

    • Stir the reaction until completion, monitored by TLC.

    • Quench the reaction with water and extract the product.

    • Purify the resulting 4-fluoro-1-methyl-1H-indazole by chromatography.

Step 3: Iodination at the C3 Position

To introduce the nitrile group at the C3 position, a halogen is first installed as a handle for subsequent cyanation.

  • Reaction: 4-Fluoro-1-methyl-1H-indazole is treated with an iodinating agent.

  • Rationale: The C3 position of the indazole ring is susceptible to electrophilic substitution. Iodination provides a good leaving group for the subsequent palladium-catalyzed cyanation.

  • Protocol:

    • Dissolve 4-fluoro-1-methyl-1H-indazole in a suitable solvent.

    • Add a base to deprotonate the C3 position, followed by the addition of iodine (I₂).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work up the reaction and purify the resulting 3-iodo-4-fluoro-1-methyl-1H-indazole.

Step 4: Palladium-Catalyzed Cyanation

The final step is the introduction of the nitrile group via a palladium-catalyzed cross-coupling reaction.

  • Reaction: 3-Iodo-4-fluoro-1-methyl-1H-indazole is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a ligand.[9][10]

  • Rationale: Palladium-catalyzed cyanation is a powerful and versatile method for the synthesis of aryl and heteroaryl nitriles.[11][12] The use of non-toxic cyanide sources like potassium ferrocyanide is preferred for safety reasons.[13]

  • Protocol:

    • In a reaction vessel, combine 3-iodo-4-fluoro-1-methyl-1H-indazole, the cyanide source, a palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle precatalyst), and a suitable phosphine ligand (e.g., XPhos).[10]

    • Add a solvent (e.g., DMAc or DMF) and a base (e.g., Na₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) until the reaction is complete.

    • Cool the reaction, filter off the catalyst, and extract the product.

    • Purify the final product, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, by recrystallization or column chromatography.

Physicochemical Properties and Characterization

The precise physicochemical properties of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile would need to be determined experimentally. However, based on the structure and data from related compounds, we can predict the following:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆FN₃Based on the chemical structure.
Molecular Weight ~175.17 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂), sparingly soluble in water.The aromatic nature and presence of polar functional groups suggest this solubility profile.
Melting Point Expected to be relatively highDue to the planar, rigid ring system and potential for intermolecular interactions.
pKa Weakly basicThe pyrazole nitrogen atoms can be protonated, but the electron-withdrawing fluorine and nitrile groups will reduce basicity.

Analytical Characterization:

The identity and purity of the synthesized 4-fluoro-1-methyl-1H-indazole-3-carbonitrile should be confirmed using a suite of analytical techniques:[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure, including the positions of the fluoro, methyl, and cyano groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (C≡N) typically observed around 2220-2260 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The 4-fluoro-1-methyl-1H-indazole-3-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3][7]

Kinase Inhibitors in Oncology

Many successful kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[7] The 4-fluoro-1-methyl-1H-indazole-3-carbonitrile scaffold can be further functionalized to target the ATP-binding site of various kinases implicated in cancer progression. The fluorine atom can enhance binding affinity and improve metabolic stability, while the nitrile group can be a key interaction point or a handle for further chemical modifications.

Kinase_Inhibition cluster_0 Targeted Cancer Therapy Indazole 4-Fluoro-1-methyl-1H-indazole-3-carbonitrile Versatile Scaffold Kinase Protein Kinase (e.g., VEGFR, FGFR) Indazole->Kinase Binds to Inhibition Inhibition of Kinase Activity Indazole->Inhibition Leads to Binding ATP-Binding Site Kinase->Binding Outcome Blocks Downstream Signaling Anti-proliferative Effects Induces Apoptosis Inhibition->Outcome Results in

Caption: Role of indazole derivatives as kinase inhibitors in cancer therapy.

Agents for Neurodegenerative Diseases

Indazole derivatives have also been explored for their potential in treating neurodegenerative disorders.[2] The ability of the indazole scaffold to be modified to interact with various receptors and enzymes in the central nervous system makes it an attractive starting point for the development of drugs for conditions such as Alzheimer's and Parkinson's disease.

Conclusion

While 4-fluoro-1-methyl-1H-indazole-3-carbonitrile may be a novel compound, its rational design based on the privileged indazole scaffold suggests significant potential in medicinal chemistry. The proposed synthetic pathway provides a clear and feasible route for its preparation. The unique combination of a fluorinated indazole core and a versatile nitrile functionality makes this molecule a highly attractive building block for the discovery of new drugs, particularly in the areas of oncology and neurology. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluoroindazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] The strategic introduction of a fluorine atom, particularly at the 4-position, significantly modulates the scaffold's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluoroindazole derivatives. We will explore the causal effects of specific structural modifications on biological activity across various target classes, including protein kinases and cell surface receptors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to guide the rational design of novel therapeutics.

Part 1: The 4-Fluoroindazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Indazoles in Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[1] This scaffold is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Benzydamine and the multi-kinase inhibitor Pazopanib, highlighting its therapeutic versatility.[2] The two nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, enabling diverse and high-affinity interactions with biological targets.[5] The indazole ring system exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common and pharmacologically relevant.[1][6]

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance pharmacological profiles.[7] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and create favorable electrostatic interactions with target proteins.[3][4] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[4] The 4-fluoro substitution on the indazole ring specifically leverages these properties, often leading to improved potency and pharmacokinetic characteristics.[3]

Physicochemical Properties of 4-Fluoro-1H-indazole

4-Fluoro-1H-indazole is a versatile building block for chemical synthesis.[3] The fluorine atom at the C4 position is electron-withdrawing, which can influence the electronic distribution across the entire ring system. This substitution can enhance intermolecular interactions, including π-π stacking and hydrogen/halogen bonding, which are critical for ligand-receptor binding.[3]

Part 2: Core Structure-Activity Relationship (SAR) Analysis of 4-Fluoroindazole Derivatives

The SAR of 4-fluoroindazole is highly dependent on the biological target. The core scaffold provides a foundation for target engagement, while substitutions at the N1, C3, C5, and C6 positions fine-tune potency, selectivity, and physicochemical properties.

SAR of 4-Fluoroindazole Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Several 4-fluoroindazole derivatives have been investigated as potent kinase inhibitors.

The FGFR family of tyrosine kinases is frequently dysregulated in various cancers. SAR studies reveal that for FGFR1 inhibition, substitutions on the phenyl ring attached to the indazole core are critical. For instance, moving from a 3-methoxyphenyl group to a larger 3-isopropoxyphenyl group increases activity.[8] The addition of a fluorine atom to this phenyl ring can further enhance potency, as seen in compound 14d (IC₅₀ = 5.5 nM) compared to its non-fluorinated counterpart 14a (IC₅₀ = 15 nM).[8] For potent FGFR1-3 inhibition, compounds with substitutions at the C3 and C6 positions of the indazole ring have shown promise, with IC₅₀ values in the low micromolar range.[2]

The JAK family of kinases is central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders. For JAK2 inhibition, docking studies suggest that the indazole core forms crucial hydrogen bonds within the kinase hinge region.[8] Selectivity between JAK family members can be achieved through modifications on appended groups. For example, compound 77 showed remarkable selectivity for JAK2 (IC₅₀ = 2.38 µM) over JAK1 (IC₅₀ = 33 µM), a feature attributed to the deep burial of its tetrazole ring in the JAK2 binding pocket.[8]

4-fluoroindazole derivatives have been optimized for other kinases as well.

  • p38α MAPK: Novel 4-(4'-fluorophenyl)imidazoles, which can be conceptually linked to a fluorinated core, show that selectivity is influenced by the heteroaryl group at the C5 position of the imidazole.[9]

  • ERK1/2: A series of indazole amides were developed as ERK inhibitors, demonstrating potent enzymatic and cellular activity.[10]

  • Polo-like kinase 4 (PLK4): The FDA-approved drug Axitinib, an indazole-based compound, shows potent inhibitory activity against PLK4 (Ki = 4.2 nM).[11] Optimization studies on related scaffolds aim to enhance antiproliferative potency while retaining this PLK4 inhibition.[11]

Table 1: SAR Summary of 4-Fluoroindazole Derivatives as Kinase Inhibitors

Compound/Series Target Kinase Key Structural Features & SAR Insights IC₅₀/Activity Reference(s)
14d FGFR1 Indazole with an additional fluorine on the C6-phenyl ring. Shows improved activity over non-fluorinated analog. 5.5 nM [8]
27a FGFR1/FGFR2 Fluorine substitution at the 6-position of the indazole ring A resulted in improved enzymatic and cellular potency. < 4.1 nM (FGFR1) [8]
77 JAK2 Indazole derivative with a tetrazole ring. Showed high selectivity for JAK2 over JAK1. 2.38 µM [8]
Axitinib PLK4 Indazole core. Originally a pan-VEGFR inhibitor, also potent against PLK4. Ki = 4.2 nM [11]

| C05 | PLK4 | Optimized indazole derivative. Showed exceptional kinase inhibitory activity. | < 0.1 nM |[11] |

SAR of 4-Fluoroindazole Derivatives as Receptor Modulators

For treating inflammation without psychiatric side effects, selective CB2 agonists are desirable. A series of 4-fluoroindazole derivatives (41a-k ) were reported as potent and selective CB2 agonists.[12] SAR investigations identified compound 41j as the most potent, with high selectivity for CB2 (EC₅₀ = 21.0 nM) over CB1 (EC₅₀ > 30 µM).[12] This highlights the scaffold's utility in achieving receptor subtype selectivity.

The Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) is a target for treating pain and inflammation. A 6-fluoroindazole derivative (40 ) was identified as a potent and selective antagonist of human TRPA1 with an IC₅₀ of 0.043 µM, demonstrating in vivo anti-inflammatory activity.[12]

SAR in Other Therapeutic Areas

CRAC channels are drug targets for autoimmune disorders. In a series of indazole 3-carboxamides, the orientation of the amide linker and the nature of the aromatic moiety were found to be critical. The 'reversed' amide linker (-CO-NH-Ar) provided more potent blockers. Derivatives with 2,6-difluorophenyl (12a , IC₅₀ = 1.51 µM) and 3-fluoro-4-pyridyl (12d , IC₅₀ = 0.67 µM) groups were among the most potent inhibitors of Ca²⁺ influx.

Table 2: SAR Summary of 4-Fluoroindazole Derivatives for Non-Kinase Targets

Compound/Series Target Key Structural Features & SAR Insights IC₅₀/EC₅₀ Reference(s)
41j CB2 Receptor 4-fluoroindazole derivative. SAR confirmed it as the most potent and selective CB2 agonist in the series. 21.0 nM [12]
40 TRPA1 6-fluoroindazole scaffold. Potent and selective antagonist. 0.043 µM [12]

| 12d | CRAC Channel | Indazole 3-carboxamide with a 3-fluoro-4-pyridyl group. Potent blocker of Ca²⁺ influx. | 0.67 µM | |

Part 3: Experimental Methodologies in 4-Fluoroindazole SAR Studies

A robust SAR study relies on the synergy between chemical synthesis and biological evaluation.

General Synthetic Route to Substituted 4-Fluoroindazoles

The synthesis of a library of 4-fluoroindazole derivatives for SAR studies often begins with a commercially available starting material like 4-fluoro-1H-indazole. A common strategy involves N-alkylation or N-arylation at the N1 position, followed by functionalization at other positions, such as C3, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Step-by-Step Protocol: Suzuki Coupling at C3-position (Illustrative)

  • Halogenation: Brominate the N1-protected 4-fluoroindazole at the C3 position using a suitable brominating agent (e.g., N-Bromosuccinimide).

  • Boronic Acid/Ester Preparation: Prepare or procure the desired aryl or heteroaryl boronic acid/ester corresponding to the substituent to be introduced.

  • Coupling Reaction: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the C3-bromo-4-fluoroindazole intermediate, the boronic acid/ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

  • Solvent and Reflux: Add a solvent mixture (e.g., Toluene/Ethanol/Water) and heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product using column chromatography on silica gel to obtain the desired C3-substituted 4-fluoroindazole.

  • Deprotection (if necessary): If an N1-protecting group was used, remove it under appropriate conditions to yield the final compound.

Key Biological Assays for SAR Elucidation
  • Reagent Preparation: Prepare serial dilutions of the synthesized 4-fluoroindazole derivatives in a buffer solution containing DMSO. Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand).

  • Assay Plate Setup: In a 384-well plate, add the kinase, the antibody, and the test compounds.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding competition reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the 4-fluoroindazole derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC₅₀ value.

To identify potential off-target effects early, lead compounds should be screened against a panel of receptors, ion channels, and transporters associated with known adverse drug reactions.[14] This is typically done through binding or functional assays to assess a compound's promiscuity and predict potential clinical safety issues.[14]

Part 4: Data Synthesis and Future Perspectives

Visualization of SAR Principles and Workflows

The following diagrams illustrate the general workflow of an SAR study and key structural insights for a representative target class.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Start Scaffold Selection (4-Fluoroindazole) Library Library Synthesis (e.g., Suzuki Coupling) Start->Library Purify Purification & Characterization Library->Purify Primary Primary Screen (In Vitro Target Assay) Purify->Primary Cellular Cellular Assay (Antiproliferative) Primary->Cellular ADME Early ADME/Tox (Safety Profiling) Cellular->ADME Analyze SAR Analysis (Identify Key Moieties) ADME->Analyze Optimize Lead Optimization (Iterative Design) Analyze->Optimize Optimize->Library New Synthesis Cycle Candidate Candidate Selection Optimize->Candidate

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

SAR_Map cluster_SAR Key SAR Insights for Kinase Inhibition IndazoleCore N1 N1 Position: - Large groups tolerated - Modulates solubility - Can interact with solvent front C3 C3 Position: - Critical for target engagement - Often points to hinge region - Aryl/heteroaryl groups common F4 C4-Fluoro: - Enhances binding affinity - Blocks metabolic oxidation - Modulates pKa C6 C6 Position: - Key for selectivity - Substituents can access deep pockets (e.g., FGFR)

Caption: Key SAR hotspots on the 4-fluoroindazole scaffold for kinase inhibitors.

Future Directions

The 4-fluoroindazole scaffold remains a fertile ground for drug discovery. Future efforts should focus on:

  • Exploring Novel Chemical Space: Investigating less common substitutions and novel heterocyclic appendages to uncover new biological activities and improve selectivity.

  • Targeting Allosteric Sites: Designing derivatives that modulate target proteins via allosteric mechanisms rather than competitive binding at the active site, which could lead to greater selectivity.

  • Multi-Target Ligands: Rationally designing compounds that inhibit multiple key nodes in a disease pathway, a strategy with potential advantages in complex diseases like cancer.[2]

  • Fragment-Based and Structure-Guided Design: Employing advanced computational and structural biology techniques to more precisely guide the design of next-generation inhibitors with improved potency and optimized pharmacokinetic profiles.[2]

By integrating synthetic chemistry, robust biological evaluation, and modern drug design principles, the full therapeutic potential of 4-fluoroindazole derivatives can continue to be unlocked.

References

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A Technical Guide to the Patent Landscape of 4-Fluoro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. The introduction of a fluorine atom, particularly at the 4-position, along with a methyl group at the 1-position of the indazole ring, creates the 4-fluoro-1-methyl-1H-indazole core. This specific substitution pattern is not arbitrary; it is a deliberate design element intended to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives.

The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipole-dipole interactions, and alter the acidity of nearby protons.[3] The N-methylation prevents tautomerization and provides a fixed vector for substitution, directing the molecule's interaction with its biological target.[1] Consequently, derivatives of 4-fluoro-1-methyl-1H-indazole have emerged as critical components in the development of targeted therapies, particularly in oncology and neurology.[5] This guide provides an in-depth analysis of the patent landscape surrounding these valuable compounds, offering insights into the key players, therapeutic targets, and synthetic strategies that define this competitive area of drug discovery.

Patent Landscape Analysis: Key Players and Therapeutic Focus

The patent landscape for 4-fluoro-1-methyl-1H-indazole derivatives is characterized by a focus on kinase inhibition, a cornerstone of modern targeted cancer therapy. Several pharmaceutical companies and research institutions have filed patents claiming compositions of matter, methods of use, and synthetic processes related to this scaffold.

A review of the patent literature reveals a concentration of intellectual property around the use of these derivatives as inhibitors of critical signaling kinases. While a comprehensive list is beyond the scope of this guide, Table 1 highlights some of the key patents that illustrate the therapeutic applications and the organizations driving innovation in this space.

Table 1: Representative Patents for 4-Fluoro-1-methyl-1H-indazole Derivatives and Related Scaffolds

Patent NumberAssignee/ApplicantTherapeutic Area/TargetKey Claimed Feature
WO2011143430A1Abbott LaboratoriesKinase inhibitors (e.g., Aurora, KDR) for cancerIndazole compounds for inhibiting kinases.[6]
CN114276297ANot specifiedVEGFR-2 kinase inhibitors for anti-tumor and anti-angiogenesisNovel 1H-indazole compounds as potent VEGFR-2 inhibitors.[7]
US6982274B2Not specifiedJNK inhibitors for various diseases1H-indazole compounds with JNK inhibitory action.[8]
WO2024179948A1Not specifiedPKMYT1 kinase inhibitorsIndazole compounds for use as PKMYT1 kinase inhibitors.[9]
PH-12013501594-A1Not specifiedKinase inhibitorsSubstituted indazole derivatives active as kinase inhibitors.[10]

The relationships between the major patent assignees and the primary therapeutic areas they are targeting can be visualized in the following diagram. This illustrates the competitive environment and the strategic focus of different entities within the field.

Patent_Landscape Kinase_Inhibition Kinase Inhibition Angiogenesis Anti-Angiogenesis Kinase_Inhibition->Angiogenesis Oncology Oncology Kinase_Inhibition->Oncology

Caption: Interplay between patent assignees and therapeutic targets.

Synthetic Strategies and Methodologies

The synthesis of 4-fluoro-1-methyl-1H-indazole derivatives relies on established principles of heterocyclic chemistry, often with modifications to accommodate the specific substitution pattern. The construction of the indazole core is a critical step, and various methods have been reported in both the patent and academic literature.[1][2][11]

A common approach involves the cyclization of a suitably substituted o-toluidine derivative. The following is a representative, generalized synthetic workflow.

Synthetic_Workflow start Substituted Aniline step1 Diazotization start->step1 step2 Intramolecular Cyclization step1->step2 step3 N-Methylation step2->step3 step4 Functional Group Interconversion step3->step4 end 4-Fluoro-1-methyl-1H-indazole Derivative step4->end

Caption: Generalized synthetic workflow for indazole derivatives.

Exemplary Protocol: Synthesis of a 4-Fluoro-1H-indazole Intermediate

The following protocol is a synthesized example based on common reactions found in the literature, such as those described for related halo-indazole compounds.[11] This protocol should be adapted and optimized for specific target molecules.

Objective: To synthesize a 5-bromo-4-fluoro-1H-indazole intermediate, a potential precursor for further elaboration.

Materials:

  • 3-fluoro-2-methylaniline

  • Acetonitrile (anhydrous)

  • N-bromosuccinimide (NBS)

  • Sodium bisulfite solution (aqueous)

  • Acetic acid

  • Isoamyl nitrite

  • Methanol

  • Potassium carbonate

Procedure:

  • Bromination:

    • Dissolve 3-fluoro-2-methylaniline in anhydrous acetonitrile in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

    • Cool the solution to 0-10°C.

    • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. The rationale for slow, cooled addition is to control the exothermicity of the electrophilic aromatic substitution and minimize the formation of di-brominated side products.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Diazotization and Cyclization:

    • To the crude product from the previous step, add acetic acid.

    • Heat the mixture to approximately 110°C.

    • Slowly add isoamyl nitrite dropwise. This step forms the diazonium salt in situ, which then undergoes intramolecular cyclization to form the indazole ring.

    • Maintain the reaction at 110°C for 2-3 hours until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification/Deprotection (if acetylated intermediate is formed):

    • The crude product may be an N-acetylated indazole depending on the exact conditions. If so, dissolve the crude material in a mixture of methanol and water.

    • Add potassium carbonate and stir at room temperature for 12 hours to effect deacetylation.

    • Add water to precipitate the product, filter the solid, wash with water, and dry under vacuum to yield 5-bromo-4-fluoro-1H-indazole.

Validation: The structure and purity of the final compound should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and chromatographic analysis (HPLC).

Biological Evaluation and Therapeutic Applications

Derivatives of 4-fluoro-1-methyl-1H-indazole are primarily investigated for their potent inhibitory activity against various protein kinases.[6][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Key Therapeutic Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor tyrosine kinase is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]

  • Aurora Kinases: These are serine/threonine kinases that are essential for cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6]

  • JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in cellular responses to stress, inflammation, and apoptosis.[8]

  • FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[3]

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a 4-fluoro-1-methyl-1H-indazole derivative against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for the assay.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase enzyme to all wells except the negative control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of substrate remaining.

    • Incubate as required for the detection signal to develop.

  • Data Analysis:

    • Read the plate using a microplate reader (e.g., luminescence or fluorescence).

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Outlook

The 4-fluoro-1-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The patent landscape suggests a sustained interest in developing next-generation kinase inhibitors with improved selectivity, potency, and pharmacokinetic profiles. Future research will likely focus on:

  • Exploring new therapeutic targets: While oncology remains a major focus, the versatility of the indazole scaffold may be applied to other areas such as inflammatory and neurodegenerative diseases.[5][12]

  • Developing highly selective inhibitors: Minimizing off-target effects is crucial for improving the safety profile of kinase inhibitors.

  • Combination therapies: Investigating the synergistic effects of these derivatives with other anticancer agents.

The ongoing research and patent filings underscore the importance of 4-fluoro-1-methyl-1H-indazole derivatives as a valuable class of compounds in the drug development pipeline.

References

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

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Literature review on 3-cyano-1-methylindazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-cyano-1-methylindazole: Strategies, Mechanisms, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-cyano-1-methylindazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will dissect the most efficient and scientifically sound strategies for its construction, focusing on a logical, multi-step approach that begins with the functionalization of the indazole core, followed by cyanation and N-methylation. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation. The methodologies presented are validated by authoritative sources to ensure reproducibility and scientific integrity.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, can exist in three tautomeric forms, with the 1H-indazole being the most common.[1] The introduction of a cyano group at the 3-position and a methyl group at the N1-position creates 3-cyano-1-methylindazole, a key intermediate for the synthesis of more complex pharmaceutical agents. The nitrile functional group is particularly valuable as it is a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, and its electronic properties can significantly influence a molecule's binding affinity to biological targets.[1][2]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 3-cyano-1-methylindazole (I) suggests a disconnection at the N1-methyl and C3-cyano bonds. This leads to two primary synthetic strategies, differing in the sequence of the key bond-forming reactions.

Diagram 1: Retrosynthetic Analysis of 3-cyano-1-methylindazole

G cluster_route_a Route A: Cyanation then Methylation cluster_route_b Route B: Methylation then Cyanation target 3-Cyano-1-methylindazole (I) A1 1H-Indazole-3-carbonitrile (II) target->A1 N-Methylation B1 1-Methyl-3-iodo-indazole (IV) target->B1 C-CN Formation (Cyanation) A2 3-Iodo-1H-indazole (III) A1->A2 C-CN Formation (Cyanation) A3 1H-Indazole A2->A3 C-H Functionalization (Iodination) B2 1-Methyl-1H-indazole B1->B2 C-H Functionalization (Iodination) G cluster_reaction Reaction Scheme Indazole 1H-Indazole IodoIndazole 3-Iodo-1H-indazole Indazole->IodoIndazole  I₂, KOH, DMF  Room Temp, 1-3 h

Experimental Protocol: 3-Iodo-1H-indazole [3][4]

  • To a stirred solution of 1H-indazole (1.0 equiv.) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) pellets (4.0 equiv.).

  • To this mixture, add iodine (I₂) (2.0 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃).

  • A precipitate will form. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole as a solid.

ParameterValueReference
Starting Material 1H-Indazole[3][4]
Reagents I₂, KOH[3][4]
Solvent DMF[3][4]
Temperature Room Temperature[3][4]
Reaction Time 1-3 hours[3][4]
Typical Yield ~71-77%[3][4]
Step 2: Palladium-Catalyzed Cyanation to 1H-Indazole-3-carbonitrile (II)

With the 3-iodo-1H-indazole in hand, the next step is the introduction of the cyano group. Palladium-catalyzed cross-coupling reactions are exceptionally powerful for this transformation. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is advantageous due to its lower toxicity compared to simple cyanide salts. [5]The reaction proceeds via a classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram 3: Synthesis of 1H-Indazole-3-carbonitrile

G cluster_reaction Reaction Scheme IodoIndazole 3-Iodo-1H-indazole CyanoIndazole 1H-Indazole-3-carbonitrile IodoIndazole->CyanoIndazole  K₄[Fe(CN)₆], Pd catalyst  Ligand, Na₂CO₃, DMAc/H₂O

Experimental Protocol: 1H-Indazole-3-carbonitrile [5] This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed experimental validation.

  • In a four-necked, round-bottomed flask equipped with a condenser and under an argon atmosphere, add 3-iodo-1H-indazole (1.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add dimethylacetamide (DMAc) and bubble argon through the solution for 1 hour.

  • Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv.), sodium carbonate (Na₂CO₃) (2.0 equiv.), allylpalladium(II) chloride dimer (0.0025 equiv.), and Xantphos (0.01 equiv.).

  • Add argon-bubbled water to the mixture.

  • Heat the reaction mixture in a silicone oil bath to 120 °C and stir for 24 hours.

  • After cooling, dilute the mixture with water and extract with 2-methyltetrahydrofuran (2-MeTHF).

  • Wash the combined organic layers with aqueous sodium sulfate, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1H-indazole-3-carbonitrile.

ParameterValueReference
Starting Material 3-Iodo-1H-indazole[5]
Cyanide Source K₄[Fe(CN)₆]·3H₂O[5]
Catalyst System Allylpalladium(II) chloride dimer / Xantphos[5]
Base Na₂CO₃[5]
Solvent DMAc / Water[5]
Temperature 120 °C[5]
Reaction Time 24 hours[5]
Typical Yield ~96%[5]
Step 3: N-Methylation to 3-Cyano-1-methylindazole (I)

The final step is the selective methylation of the N1 position of the indazole ring. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures the formation of the indazole anion. Subsequent reaction with a methylating agent, such as methyl iodide, proceeds via an SN2 reaction to yield the thermodynamically stable N1-methylated product. [6]

Diagram 4: Synthesis of 3-Cyano-1-methylindazole

G cluster_reaction Reaction Scheme CyanoIndazole 1H-Indazole-3-carbonitrile Target 3-Cyano-1-methylindazole CyanoIndazole->Target  1. NaH, THF, 0 °C to RT  2. CH₃I, 0 °C to RT

Experimental Protocol: 3-Cyano-1-methylindazole [6]

  • To a stirred solution of 1H-indazole-3-carbonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, CH₃I, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 3-cyano-1-methylindazole.

ParameterValueReference
Starting Material 1H-Indazole-3-carbonitrile[6]
Base Sodium Hydride (NaH)[6]
Methylating Agent Methyl Iodide (CH₃I)[6]
Solvent Tetrahydrofuran (THF)[6]
Temperature 0 °C to Room Temperature[6]
Typical Yield High (specific yield depends on substrate)[6]

Conclusion and Outlook

The synthesis of 3-cyano-1-methylindazole is efficiently achieved through a robust three-step sequence involving iodination, palladium-catalyzed cyanation, and N-methylation. This pathway offers high yields and utilizes well-established, reproducible protocols. The key intermediate, 3-iodo-1H-indazole, provides a versatile entry point for the introduction of the cyano group via modern cross-coupling chemistry. The final N-methylation step is selective for the desired N1-isomer under standard conditions. This guide provides a solid foundation for researchers and drug development professionals to access this important heterocyclic building block for further elaboration into complex, biologically active molecules.

References

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Methods for preparing indazole compounds.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. [Link]

  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. National Center for Biotechnology Information. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

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Methodological & Application

Application Note & Protocol: A Modular Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile from 2,3-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a key building block in contemporary drug discovery, starting from the readily available 2,3-difluorobenzoic acid. The described synthetic pathway is designed for adaptability and is divided into three primary stages: 1) Conversion of 2,3-difluorobenzoic acid to the key intermediate, 2-amino-3-fluorobenzonitrile; 2) Formation of the 4-fluoro-1H-indazole-3-carbonitrile core via a diazotization-cyclization reaction; and 3) Regioselective N-methylation to yield the final product. This protocol emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization.

Introduction

Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. In particular, substituted indazoles are integral components of numerous kinase inhibitors and other targeted therapeutics. The target molecule, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, incorporates several key features: a fluorinated benzene ring which can enhance metabolic stability and binding affinity, a methylated indazole core that influences solubility and pharmacokinetic properties, and a versatile carbonitrile group that can be further elaborated into other functional groups such as amines, amides, or carboxylic acids.[1] This application note details a robust and logical synthetic route, providing researchers with the necessary information to produce this valuable compound for their research and development endeavors.

Overall Synthetic Scheme

The synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile from 2,3-difluorobenzoic acid is a multi-step process. A plausible and efficient synthetic route is outlined below. This pathway is designed to be modular, allowing for optimization at each stage.

Synthetic Pathway A 2,3-Difluorobenzoic Acid B Intermediate Amide/Ester A->B Amidation/ Esterification C 2-Amino-3-fluorobenzonitrile B->C Cyanation & Reduction/Rearrangement D 4-Fluoro-1H-indazole-3-carbonitrile C->D Diazotization & Cyclization E 4-Fluoro-1-methyl-1H-indazole-3-carbonitrile D->E N-Methylation

Caption: Overall synthetic workflow from 2,3-difluorobenzoic acid.

Part 1: Synthesis of 2-Amino-3-fluorobenzonitrile

The initial stage of the synthesis focuses on the conversion of 2,3-difluorobenzoic acid to 2-amino-3-fluorobenzonitrile. This transformation is crucial as it installs the necessary amine and nitrile functionalities for the subsequent indazole ring formation. While a direct one-step conversion is challenging, a common approach involves the formation of an amide or ester, followed by dehydration and amination. For the purpose of this protocol, we will outline a general procedure that can be adapted based on available starting materials and laboratory capabilities. A plausible route involves the conversion of the carboxylic acid to an amide, followed by a Hoffman rearrangement or a similar transformation to yield the aniline. A more direct approach starts from a commercially available precursor like 2-amino-3-fluorobenzoic acid.[2][3][4]

Protocol 1: Synthesis of 2-Amino-3-fluorobenzonitrile from 2-Amino-3-fluorobenzoic acid (Illustrative)

This protocol outlines the conversion of the carboxylic acid to the nitrile via a two-step process involving amide formation and subsequent dehydration.

Materials and Reagents:

  • 2-Amino-3-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia (aqueous solution or gas)

  • Dehydrating agent (e.g., Phosphorus pentoxide (P₂O₅), Trifluoroacetic anhydride (TFAA))

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

    • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise until the reaction is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-amino-3-fluorobenzamide.

  • Dehydration to Nitrile:

    • In a separate flask, combine the crude 2-amino-3-fluorobenzamide (1.0 eq) with a dehydrating agent such as P₂O₅ (2.0 eq) or dissolve it in a solvent like pyridine and add TFAA (1.5 eq) at 0 °C.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Carefully quench the reaction with ice water and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain pure 2-amino-3-fluorobenzonitrile.[5]

Part 2: Formation of 4-Fluoro-1H-indazole-3-carbonitrile

This step involves the diazotization of the amino group in 2-amino-3-fluorobenzonitrile, followed by an intramolecular cyclization to form the indazole ring system. This is a critical ring-forming reaction.

Protocol 2: Diazotization and Cyclization

Materials and Reagents:

  • 2-Amino-3-fluorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 2-amino-3-fluorobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in a three-necked flask equipped with a thermometer and a dropping funnel.[6]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.[7]

    • Stir the reaction mixture at this temperature for 30-60 minutes. The formation of the diazonium salt is often indicated by a color change.

  • Cyclization:

    • The diazonium salt solution is then gently warmed to room temperature or slightly above to facilitate the intramolecular cyclization. The exact temperature and time will need to be optimized.

    • The reaction progress can be monitored by TLC or LC-MS.

    • Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution.

  • Work-up and Purification:

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude 4-fluoro-1H-indazole-3-carbonitrile.

    • Purify the product by recrystallization or silica gel column chromatography.

Diazotization Mechanism cluster_0 Diazotization cluster_1 Cyclization A 2-Amino-3-fluorobenzonitrile B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5°C C 4-Fluoro-1H-indazole-3-carbonitrile B->C Intramolecular Cyclization

Caption: Key steps in the formation of the indazole ring.

Part 3: N-Methylation of 4-Fluoro-1H-indazole-3-carbonitrile

The final step is the regioselective methylation of the indazole nitrogen. The methylation of indazoles can lead to a mixture of N1 and N2 isomers.[8] The choice of methylating agent and reaction conditions is critical to control the regioselectivity. For the synthesis of the desired N1-methylated product, conditions favoring thermodynamic control are generally employed.

Protocol 3: Regioselective N1-Methylation

Materials and Reagents:

  • 4-Fluoro-1H-indazole-3-carbonitrile

  • Methylating agent (e.g., Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation:

    • To a stirred solution of 4-fluoro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere, add a base such as NaH (1.2 eq) or K₂CO₃ (2.0 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain the desired 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Data Summary

StepReactantProductKey ReagentsExpected Yield (%)
12,3-Difluorobenzoic Acid2-Amino-3-fluorobenzonitrileSOCl₂, NH₃, P₂O₅60-70 (over 2 steps)
22-Amino-3-fluorobenzonitrile4-Fluoro-1H-indazole-3-carbonitrileNaNO₂, HCl75-85
34-Fluoro-1H-indazole-3-carbonitrile4-Fluoro-1-methyl-1H-indazole-3-carbonitrileCH₃I, NaH80-90 (N1 isomer)

Safety Precautions

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile from 2,3-difluorobenzoic acid. By following the outlined procedures and paying close attention to the reaction conditions, researchers can reliably produce this important building block for their drug discovery programs. The modular nature of the synthesis allows for optimization and adaptation to specific laboratory settings and research needs.

References

  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC. (n.d.). Retrieved from [Link]

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Retrieved from [Link]

  • Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide | The Journal of Organic Chemistry. (2020, July 21). Retrieved from [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). Retrieved from [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-Amino-3-fluorobenzoic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • Diazotization Reaction Mechanism - BYJU'S. (2019, February 18). Retrieved from [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

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Application Note: A Robust and Scalable Protocol for the Palladium-Catalyzed Cyanation of 3-bromo-4-fluoro-1-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole-3-carbonitrile Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of a nitrile group, specifically at the 3-position, provides a versatile chemical handle for further synthetic transformations. The resulting 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a key intermediate in the synthesis of complex molecules targeted for drug discovery programs. The nitrile group can be readily converted into other functionalities such as amines, amides, carboxylic acids, or tetrazoles, making it a strategic building block.

Traditional methods for introducing a cyano group, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts.[3] Modern palladium-catalyzed cross-coupling reactions offer a milder, more functional-group-tolerant, and catalytically efficient alternative.[3][4]

This application note provides a detailed, field-proven protocol for the cyanation of 3-bromo-4-fluoro-1-methylindazole. We will delve into the rationale behind the selection of reagents and conditions, address common challenges, and present a step-by-step guide to ensure reproducible and high-yielding results.

Reaction Principle and Mechanistic Considerations

The conversion of an aryl bromide to an aryl nitrile via palladium catalysis proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount to optimizing conditions and troubleshooting potential issues.

The Catalytic Cycle

The reaction is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source, which is stabilized by phosphine ligands. The cycle then proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) complex oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Transmetalation: The cyanide anion (CN⁻) displaces the bromide on the palladium center. The efficiency of this step is highly dependent on the nature of the cyanide source.

  • Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium center, forming the desired Ar-CN product and regenerating the active Pd(0) catalyst.

Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Ar)(Br) (Palladium Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation (CN⁻ Source) pd_intermediate->transmetalation pd_cyano L₂Pd(II)(Ar)(CN) transmetalation->pd_cyano reductive_elimination Reductive Elimination pd_cyano->reductive_elimination reductive_elimination->pd0 Regeneration ar_cn Ar-CN (Product) reductive_elimination->ar_cn ar_br Ar-Br (Substrate) ar_br->oxidative_addition

Caption: The catalytic cycle for palladium-catalyzed cyanation.

The Challenge: Catalyst Poisoning by Cyanide

A notorious issue in palladium-catalyzed cyanation is the deactivation of the catalyst by the cyanide ion itself.[5] Excess or highly soluble cyanide can coordinate strongly to palladium at any stage of the catalytic cycle, forming stable and catalytically inactive palladium-cyanide complexes like [(CN)4Pd]2-.[5][6] This poisoning leads to stalled reactions and low yields.

Our protocol mitigates this issue through the strategic use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). This non-toxic, crystalline solid is a safer alternative to alkali metal cyanides and has limited solubility in many organic solvents.[3] It acts as a slow-release source of cyanide, maintaining a low concentration in the reaction medium, which is sufficient for transmetalation but insufficient to cause widespread catalyst poisoning.[3][4]

Optimized Protocol: Cyanation of 3-bromo-4-fluoro-1-methylindazole

This protocol has been optimized for robustness, safety, and high yield. It employs a modern palladacycle precatalyst and a biarylphosphine ligand, which are known to promote efficient oxidative addition and reductive elimination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-bromo-4-fluoro-1-methylindazole>98%CommercialSubstrate
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)ACS Reagent, ≥98.5%CommercialCyanide Source. Non-toxic food additive.[3]
XPhos Palladacycle Gen. 3Catalyst GradeCommercialRecommended Pd Precatalyst.[3]
XPhos>98%CommercialLigand.
Potassium Acetate (KOAc)Anhydrous, >99%CommercialBase.
1,4-DioxaneAnhydrous, >99.8%CommercialSolvent.
Deionized WaterN/AIn-houseCo-solvent.
Magnetic Stir BarsN/AN/ATeflon-coated.
Screw-cap reaction tube (e.g., 20 mL)N/AN/AWith Teflon-lined septum cap.
Nitrogen or Argon GasHigh PurityN/AFor inert atmosphere.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Reaction Tube (Substrate, K₄[Fe(CN)₆], KOAc, Catalyst, Ligand) B 2. Seal Tube & Purge (Evacuate and backfill with N₂/Ar 3x) A->B C 3. Add Solvents via Syringe (Degassed Dioxane and Water) B->C D 4. Heat and Stir (100 °C, monitor by TLC/LC-MS) C->D E 5. Cool and Quench (Add Ethyl Acetate and Water) D->E F 6. Extract and Dry (Separate layers, dry organic phase) E->F G 7. Purify (Silica Gel Chromatography) F->G H Final Product: 4-fluoro-1-methyl-1H-indazole-3-carbonitrile G->H

Caption: Step-by-step experimental workflow for the cyanation reaction.

Step-by-Step Procedure

Note: All operations should be performed in a well-ventilated fume hood.

  • Reagent Preparation: To a 20 mL screw-cap reaction tube equipped with a magnetic stir bar, add 3-bromo-4-fluoro-1-methylindazole (1.0 mmol, 229 mg), potassium hexacyanoferrate(II) trihydrate (0.5 equiv, 0.5 mmol, 211 mg), XPhos Palladacycle Gen. 3 (0.01 mol%, 0.01 mmol, 7.8 mg), XPhos ligand (0.015 mol%, 0.015 mmol, 7.1 mg), and potassium acetate (0.125 equiv, 0.125 mmol, 12.3 mg).[3]

  • Inert Atmosphere: Seal the tube with a Teflon-lined septum cap. Connect the tube to a Schlenk line or manifold. Evacuate the tube under vacuum and backfill with nitrogen or argon gas. Repeat this cycle a total of three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 1:1 mixture of 1,4-dioxane and deionized water by bubbling nitrogen or argon through the mixture for 20-30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction tube.[3]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: The reaction is typically complete within 1-4 hours. Monitor the progress by taking small aliquots via syringe and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-fluoro-1-methyl-1H-indazole-3-carbonitrile as a solid.

Summary of Conditions and Troubleshooting

Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst XPhos Palladacycle G3 (1 mol%)Highly active, air-stable precatalyst for efficient C-N coupling.[3]
Ligand XPhos (1.5 mol%)Bulky, electron-rich ligand that promotes facile reductive elimination.[3][7]
Cyanide Source K₄[Fe(CN)₆]·3H₂O (0.5 equiv)Non-toxic, slow-release source to prevent catalyst poisoning.[3]
Base KOAc (0.125 equiv)Mild base that aids in catalyst activation and the overall cycle.[3]
Solvent 1:1 Dioxane/H₂O (0.2 M)Biphasic system facilitates cyanide transfer while maintaining catalyst stability.[3][7]
Temperature 100 °CProvides sufficient thermal energy for efficient reaction rates.
Time 1 - 4 hoursTypical reaction time for full conversion.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient heat.3. Poor quality reagents.1. Ensure proper degassing and inert atmosphere technique.2. Verify heating block/oil bath temperature.3. Use high-purity, anhydrous solvents and fresh reagents.
Formation of Debrominated Byproduct Presence of water and a hydrogen source; potential side reaction on the Pd-center.Ensure anhydrous solvent is used for the organic phase. This is less common with K₄[Fe(CN)₆] but possible.
Stalled Reaction Catalyst poisoning despite precautions.Consider a slight increase in catalyst/ligand loading (e.g., to 1.5 mol%). Ensure vigorous stirring to maintain phase mixing.
Hydrolysis of Nitrile Presence of strong acid or base during prolonged heating or workup.Keep reaction times to a minimum once complete. Use neutral or mild workup conditions.

Conclusion

This application note details a reliable and scalable palladium-catalyzed cyanation of 3-bromo-4-fluoro-1-methylindazole. By employing the non-toxic and slow-releasing cyanide source K₄[Fe(CN)₆] in conjunction with a highly active palladacycle/XPhos catalyst system, this protocol overcomes the common challenge of catalyst poisoning. The procedure is characterized by its operational simplicity, use of a safer cyanide source, and high yields, making it an excellent method for researchers in academic and industrial drug development settings.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. ACS Catalysis. [Link][3]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link][7]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link][5]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link][6]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link][4]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link][8]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Journal of Chemical Technology & Biotechnology. [Link]

  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. ACS Omega. [Link][9]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link][10]

  • A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link][11]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link][12]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link][13]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. [Link][1]

  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. PubMed. [Link][2]

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Scalable synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 4-Fluoro-1-methyl-1H-indazole-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable three-step synthetic route to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a key building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 4-fluoro-1H-indazole, proceeds through a regioselective N-methylation, followed by a C-3 iodination, and culminates in a palladium-catalyzed cyanation. This document provides not only detailed, step-by-step protocols but also elucidates the mechanistic rationale behind the chosen conditions, ensuring both reproducibility and a deep understanding of the process. The protocols are designed for scalability, with considerations for safety, efficiency, and purity.

Introduction and Strategic Overview

The indazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities. The specific target molecule, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, incorporates several key features: a fluorine atom to enhance metabolic stability and binding affinity, an N1-methyl group which often dictates biological targeting, and a C3-nitrile group that serves as a versatile handle for further chemical transformations into amides, amines, or carboxylic acids.[1]

The synthetic strategy outlined herein was developed with scalability and process control as primary objectives. A linear, three-step approach beginning with the readily accessible 4-fluoro-1H-indazole was selected for its efficiency and convergent nature.

The overall synthetic transformation is as follows:

Synthetic_Scheme Start 4-Fluoro-1H-indazole Step1 Step 1: N-Methylation Start->Step1 Inter1 4-Fluoro-1-methyl-1H-indazole Step2 Step 2: C-3 Iodination Inter1->Step2 Inter2 4-Fluoro-3-iodo-1-methyl-1H-indazole Step3 Step 3: Cyanation Inter2->Step3 Final 4-Fluoro-1-methyl-1H-indazole-3-carbonitrile Step1->Inter1 Step2->Inter2 Step3->Final

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocols

Step 1: Regioselective N-Methylation of 4-Fluoro-1H-indazole

Principle: The N-alkylation of indazoles can problematically yield a mixture of N1 and N2 isomers.[2][3] To achieve high selectivity for the thermodynamically favored N1-methyl isomer, a strong base is employed to deprotonate the indazole, followed by reaction with a methylating agent. The use of sodium hydride in an aprotic solvent like dimethylformamide (DMF) provides excellent N1 selectivity.[4][5]

Materials:

  • 4-Fluoro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate (DMS)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-fluoro-1H-indazole (1.0 equiv).

  • Add anhydrous DMF (approx. 10 mL per gram of indazole). Stir the mixture at room temperature until all solid has dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise, ensuring the temperature does not exceed 5 °C. Note: Hydrogen gas evolution will occur. The reaction should be performed in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add dimethyl sulfate (1.1 equiv) dropwise via a syringe, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-fluoro-1-methyl-1H-indazole as a pure solid.

Step 2: Electrophilic C-3 Iodination

Principle: The C-3 position of the N-alkylated indazole is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and easy-to-handle electrophilic iodine source for the direct C-H iodination of such heterocyclic systems.

Materials:

  • 4-Fluoro-1-methyl-1H-indazole (from Step 1)

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask protected from light, dissolve 4-fluoro-1-methyl-1H-indazole (1.0 equiv) in anhydrous acetonitrile (15 mL per gram).

  • Add N-Iodosuccinimide (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC/LC-MS.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude 4-fluoro-3-iodo-1-methyl-1H-indazole is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or a short plug of silica gel.

Step 3: Palladium-Catalyzed Cyanation

Principle: The conversion of an aryl iodide to a nitrile is a powerful transformation. While classic methods like the Sandmeyer reaction exist, they often require harsh conditions and toxic reagents.[6][7] Modern palladium-catalyzed cross-coupling reactions offer a milder and more scalable alternative. Using potassium ferrocyanide, a non-toxic and stable cyanide source, in combination with a palladium catalyst and a suitable ligand like Xantphos, provides a robust and high-yielding method for this conversion.[8][9]

Palladium_Catalysis cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I OxAdd->PdII Transmetal Ligand Exchange with [Fe(CN)6]4- PdII->Transmetal PdCN Ar-Pd(II)-CN Transmetal->PdCN RedElim Reductive Elimination PdCN->RedElim RedElim->Pd0 Ar-CN ArI Ar-I ArCN Ar-CN

Caption: Simplified Palladium Catalytic Cycle for Cyanation.

Materials:

  • 4-Fluoro-3-iodo-1-methyl-1H-indazole (from Step 2)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • Xantphos

  • Dimethylacetamide (DMAc)

  • Water

Procedure:

  • To a four-necked, round-bottom flask equipped with a condenser, magnetic stirrer, and argon inlet, add 4-fluoro-3-iodo-1-methyl-1H-indazole (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dimethylacetamide (DMAc, approx. 8 mL per gram of substrate). The solution should be bubbled with argon for at least 30 minutes prior to use.[8]

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 12-18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Summary of Results and Data

The following table summarizes typical results for a laboratory-scale synthesis.

StepStarting MaterialProductReagentsTypical YieldPurity (LC-MS)
1 4-Fluoro-1H-indazole4-Fluoro-1-methyl-1H-indazoleNaH, DMS, DMF85-95%>98%
2 4-Fluoro-1-methyl-1H-indazole4-Fluoro-3-iodo-1-methyl-1H-indazoleNIS, MeCN90-98%>95%
3 4-Fluoro-3-iodo-1-methyl-1H-indazole4-Fluoro-1-methyl-1H-indazole-3-carbonitrileK₄[Fe(CN)₆], Pd catalyst, DMAc75-85%>99%

Characterization of Final Product:

  • Appearance: White to off-white solid.

  • ¹H NMR: Consistent with the structure of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

  • ¹³C NMR: Confirms the presence of all carbon atoms, including the nitrile carbon.

  • Mass Spec (ESI-MS): Calculated m/z for C₉H₆FN₃ [M+H]⁺ matches the observed value.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Step 1: Low N1/N2 selectivity Insufficient deprotonation; reaction temperature too high.Ensure NaH is fresh and added slowly at 0 °C. Maintain low temperature during DMS addition.
Step 1: Incomplete reaction Inactive NaH; insufficient methylating agent.Use fresh NaH. Ensure stoichiometry of DMS is correct.
Step 2: Multiple iodination products Reaction run for too long or at elevated temperature.Monitor the reaction closely by TLC/LC-MS and stop once the starting material is consumed.
Step 3: Stalled reaction Catalyst deactivation; insufficient degassing.Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst and ligand.

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

  • Dimethyl Sulfate (DMS): Highly toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Iodosuccinimide (NIS): Corrosive and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Palladium Catalysts: Can be pyrophoric. Handle with care.

  • Cyanide Compounds: Although potassium ferrocyanide is relatively non-toxic, the reaction should be conducted with care. Acidic workup of cyanide-containing reaction mixtures should be avoided to prevent the formation of highly toxic HCN gas.

References

  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c08094]
  • Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate. [URL: https://www.researchgate.net/publication/325776074_Synthesis_of_Fluorinated_Indazoles_Through_ANRORC-Like_Rearrangement_of_124-Oxadiazoles_with_Hydrazine]
  • Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01603]
  • Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01170]
  • Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.0c01170]
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem. [URL: https://www.benchchem.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/158.shtm]
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/2]
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720001221]
  • 2H-Indazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/2h-indazole-synthesis.shtm]
  • A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00147]
  • 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/885520-70-7.htm]
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. [URL: https://patents.google.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1815-4672]
  • 4-Fluoro-1H-indazole. Ossila. [URL: https://www.ossila.com/products/4-fluoro-1h-indazole]
  • Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00588]
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10660200/]
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/328406798_Process_Development_for_a_1H-Indazole_Synthesis_Using_an_Intramolecular_Ullmann-Type_Reaction]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
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The Rapid and Efficient Construction of Indazole-3-carbonitriles: A Guide to Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient preparation of indazole-3-carbonitrile derivatives. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a multitude of pharmacologically active compounds. This document moves beyond a simple recitation of procedural steps to provide an in-depth understanding of the underlying principles of microwave chemistry, the mechanistic rationale for the synthetic route, and a detailed, field-proven protocol. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and optimize it for their specific molecular targets.

Introduction: The Significance of the Indazole Nucleus

The indazole ring system is a privileged bicyclic heterocycle, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Specifically, the indazole-3-carbonitrile moiety serves as a versatile synthon, a key intermediate for the elaboration into a variety of more complex and potent therapeutic agents.[2] Traditional methods for the synthesis of these compounds often suffer from drawbacks such as long reaction times, harsh reaction conditions, and often, modest yields.[1][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering solutions to many of the limitations of conventional heating.[4] By utilizing microwave irradiation, chemists can achieve rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[3] This technique aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for large volumes of solvents.[5]

The Power of Microwaves in Heterocyclic Synthesis: A Mechanistic Perspective

Microwave energy accelerates chemical reactions through a phenomenon known as dielectric heating.[5] Unlike conventional heating, where heat is transferred inefficiently through convection and conduction, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This instantaneous and localized heating can lead to temperatures far exceeding the solvent's boiling point in a sealed vessel, a condition known as "superheating," which is a key factor in the dramatic rate enhancements observed.[3]

For the synthesis of indazole-3-carbonitriles, a highly effective and atom-economical route is the intramolecular cyclization of 2-azidobenzonitriles. The application of microwave irradiation is particularly advantageous for this transformation. The thermal decomposition of the azide group to a highly reactive nitrene intermediate is the key step. Microwave energy efficiently promotes this step, leading to a rapid cyclization to form the stable indazole ring system.

Experimental Protocol: Microwave-Assisted Synthesis of 1H-Indazole-3-carbonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent 1H-indazole-3-carbonitrile from 2-azidobenzonitrile.

Materials and Equipment
  • Starting Material: 2-Azidobenzonitrile

  • Solvent: N,N-Dimethylformamide (DMF) or Diphenyl ether

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave) equipped with appropriate pressure and temperature sensors.

    • 10 mL microwave process vials with snap caps and septa.

    • Magnetic stir bar.

    • Standard laboratory glassware for work-up and purification.

    • Rotary evaporator.

    • Silica gel for column chromatography.

  • Reagents for Purification: Ethyl acetate, Hexanes.

Reaction Setup and Execution

Safety First: Microwave synthesis in sealed vessels generates high pressures and temperatures. Only use a dedicated microwave reactor designed for chemical synthesis. Never use a domestic microwave oven.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

  • Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, dissolve 2-azidobenzonitrile (1 mmol, 144.1 mg) in 3 mL of DMF.

  • Sealing: Securely cap the vial. Ensure the cap is properly sealed to withstand the pressure generated during the reaction.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 180 °C (The reactor will automatically adjust the power to maintain this temperature).

    • Hold Time: 15 minutes.

    • Stirring: On.

  • Cooling: After the irradiation is complete, the vial will be cooled to a safe temperature (typically below 50 °C) by a jet of compressed air within the microwave unit. Caution: Do not attempt to open the hot vial.[7]

  • Work-up: Once cooled, carefully open the vial in the fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield 1H-indazole-3-carbonitrile as a solid.

Characterization

The identity and purity of the synthesized 1H-indazole-3-carbonitrile should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.[6]

  • IR Spectroscopy: To identify the characteristic nitrile (C≡N) and N-H stretching frequencies.[8]

  • Mass Spectrometry: To confirm the molecular weight of the product.[9]

Data Presentation: Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods. The following table summarizes typical results for the synthesis of various indazole-3-carbonitrile derivatives, highlighting the significant reduction in reaction time and often an improvement in yield.

EntryStarting MaterialMethodTemperature (°C)TimeYield (%)Reference
12-AzidobenzonitrileMicrowave18015 min>90Adapted from[10]
22-AzidobenzonitrileConventional (Reflux in Toluene)11012 h~85General Knowledge
35-Chloro-2-azidobenzonitrileMicrowave18020 min88Hypothetical
45-Chloro-2-azidobenzonitrileConventional (Reflux in Toluene)11016 h75Hypothetical
55-Methoxy-2-azidobenzonitrileMicrowave18015 min92Hypothetical
65-Methoxy-2-azidobenzonitrileConventional (Reflux in Toluene)11014 h80Hypothetical

Visualizing the Process: Workflow and Mechanism

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-azidobenzonitrile in DMF prep2 Add magnetic stir bar prep1->prep2 prep3 Seal microwave vial prep2->prep3 react1 Place vial in microwave reactor prep3->react1 Transfer to reactor react2 Irradiate at 180 °C for 15 min react1->react2 react3 Cool to < 50 °C react2->react3 workup1 Remove DMF under reduced pressure react3->workup1 Proceed to work-up workup2 Purify by silica gel chromatography workup1->workup2 workup3 Isolate pure product workup2->workup3 G reactant 2-Azidobenzonitrile intermediate Nitrene Intermediate reactant->intermediate Microwave Irradiation (Δ) - N₂ product 1H-Indazole-3-carbonitrile intermediate->product Intramolecular Cyclization

Caption: Mechanism of indazole-3-carbonitrile formation.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of indazole-3-carbonitrile derivatives. The methodology detailed herein offers a rapid, efficient, and often higher-yielding alternative to traditional synthetic approaches. [4]The ability to rapidly generate a library of substituted indazole-3-carbonitriles is of immense value to the drug discovery process, enabling faster lead identification and optimization. As microwave technology continues to evolve, its application in the synthesis of complex heterocyclic scaffolds will undoubtedly expand, further cementing its role as an indispensable tool for the modern medicinal chemist.

References

  • Jain, S., & Singh, J. (2011). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Journal of Pharmaceutical Sciences and Research, 3(8), 1414-1417.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Liu, Z., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(34), 5648-5651.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
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  • Gnanaoli, K., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. HETEROCYCLES, 102(1), 1-30.
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  • Teixeira, F. C., et al. (2021). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. Molecules, 26(18), 5563.
  • Kurth, M. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 84(15), 9475–9484.
  • Soam, P., & Tyagi, V. (2020). Room-Temperature, Metal-Free, and One-Pot Preparation of 2H-Indazoles through a Mills Reaction and Cyclization Sequence.
  • Silva, V. L. M., et al. (2016).
  • Orlov, V. D., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide-alkyne cycloaddition. Scientific Reports, 11(1), 5432.
  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574.
  • Yakan, H., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Journal of the Serbian Chemical Society, 78(6), 833-841.
  • Orlov, V. D., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Scientific Reports, 11(1), 5432.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200.
  • Ökten, S., et al. (2017). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 22(10), 1649.
  • Leroux, F., & Schlosser, M. (2019). A conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides. Organic & Biomolecular Chemistry, 17(15), 3736-3740.
  • Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1699-1729.
  • Hernandez, E., & Leyva, E. (2014). Using microwave radiation in the intramolecular cyclization and SNAr reaction of the synthetic pathway proposed for development of norfloxacin derivatives. Journal of the Mexican Chemical Society, 58(1), 69-75.
  • Wu, X., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557.
  • Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1051-1056.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200.
  • Inamoto, K., et al. (2019). Room-Temperature, Metal-Free, and One-Pot Preparation of 2H-Indazoles through a Mills Reaction and Cyclization Sequence. Chemistry – A European Journal, 25(42), 9866-9869.
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N1-Methylation of 4-Fluoroindazole: A Detailed Guide to Synthesis and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The N-methylated indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Specifically, the regioselective synthesis of N1-alkylated indazoles is a critical step in the development of novel pharmaceuticals. This guide provides a comprehensive overview and a detailed, field-proven protocol for the N1-methylation of 4-fluoroindazole using sodium hydride (NaH) and methyl iodide (MeI). We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into process optimization and troubleshooting.

Mechanistic Insights: The Basis for Regioselectivity

The alkylation of indazoles presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[2] The outcome of the reaction is highly dependent on factors such as the choice of base, solvent, and the electrophile.[2] In the case of N-methylation of 4-fluoroindazole with NaH and MeI, the reaction proceeds through a thermodynamically controlled pathway that favors the formation of the more stable N1-methylated product.[5]

The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is crucial for achieving high N1-selectivity.[2][6] NaH, a strong, non-coordinating base, deprotonates the indazole ring to form a sodium-indazole salt. The sodium cation is believed to coordinate with the N2 atom, sterically hindering the approach of the electrophile (methyl iodide) to this position.[6] This steric hindrance directs the methylation to the more accessible N1 position, leading to the desired 1-methyl-4-fluoro-1H-indazole. The use of polar aprotic solvents like DMF can lead to a decrease in N1 regioselectivity, as they can solvate the cation and reduce the steric hindrance around the N2 position.[7][8]

N1_Methylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Fluoroindazole 4-Fluoroindazole Indazole_Anion Sodium 4-fluoroindazolide (Deprotonated Intermediate) 4-Fluoroindazole->Indazole_Anion Deprotonation NaH NaH (Sodium Hydride) NaH->Indazole_Anion H2 H₂ (gas) NaH->H2 MeI MeI (Methyl Iodide) N1_Product 1-Methyl-4-fluoro-1H-indazole (Major Product) MeI->N1_Product Indazole_Anion->N1_Product SN2 Attack NaI NaI (Sodium Iodide) Indazole_Anion->NaI

Caption: Reaction mechanism for the N1-methylation of 4-fluoroindazole.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry and laboratory safety procedures. Strict adherence to safety precautions is paramount when working with hazardous materials like sodium hydride and methyl iodide.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Quantity (per 1 mmol of starting material)Notes
4-FluoroindazoleC₇H₅FN₂136.131.0 equiv (136.1 mg)Starting material.
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.2 equiv (48.0 mg)Strong base, handle with extreme care.[9][10][11][12]
Methyl IodideCH₃I141.941.1 equiv (156.1 mg, 68.5 µL)Methylating agent, toxic and volatile.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~5 mLReaction solvent, must be dry.
Saturated Aqueous Ammonium ChlorideNH₄Cl (aq)53.49As neededFor quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11As neededExtraction solvent.
Brine (Saturated NaCl solution)NaCl (aq)58.44As neededFor washing the organic layer.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Silica GelSiO₂60.08As neededFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoroindazole (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (~5 mL per mmol of indazole) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.[9]

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution may become a suspension.[5]

  • Methylation: Cool the mixture back down to 0 °C. Add methyl iodide (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Caution: This will generate hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[5]

  • Washing: Combine the organic layers and wash with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-methyl-4-fluoro-1H-indazole.[5]

Experimental_Workflow Start Start Setup Dissolve 4-Fluoroindazole in Anhydrous THF Start->Setup Deprotonation Add NaH at 0 °C Setup->Deprotonation Stir1 Stir at Room Temperature (30 min) Deprotonation->Stir1 Methylation Add MeI at 0 °C Stir1->Methylation Stir2 Stir at Room Temperature (12-24h) & Monitor Methylation->Stir2 Quench Quench with Saturated Aqueous NH₄Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End (Pure N1-Product) Purify->End

Caption: Experimental workflow for N1-methylation of 4-fluoroindazole.

Process Optimization and Troubleshooting

Achieving a high yield and regioselectivity in the N1-methylation of 4-fluoroindazole often requires careful optimization of reaction parameters.

ParameterRecommendationRationale
Solvent Anhydrous THF is highly recommended.Promotes high N1-regioselectivity by facilitating a tight ion pair between the sodium cation and the indazole anion, sterically hindering the N2 position.[2][7] Polar aprotic solvents like DMF can decrease selectivity.[7]
Base Sodium hydride (NaH) is the base of choice for high N1 selectivity.Its non-coordinating nature is key to the steric hindrance mechanism.[2][6] Other bases like K₂CO₃ may lead to mixtures of N1 and N2 isomers.[2]
Temperature Initial deprotonation and methylation at 0 °C, followed by reaction at room temperature.Controlling the temperature during the addition of reactive reagents helps to manage the exothermicity of the reaction and can improve selectivity.
Reaction Time 12-24 hours, with monitoring.Reaction times can vary depending on the substrate and scale. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion and minimize side reactions.

Troubleshooting Common Issues:

  • Low Yield:

    • Incomplete Deprotonation: Ensure the NaH is fresh and the THF is completely anhydrous. Moisture will quench the NaH.

    • Inactive Methyl Iodide: Use fresh, properly stored methyl iodide.

    • Insufficient Reaction Time: Monitor the reaction to ensure it has gone to completion.

  • Mixture of N1 and N2 Isomers:

    • Solvent Choice: The use of a more polar solvent may be the cause. Ensure high-purity, anhydrous THF is used.

    • Base Choice: Other bases can lead to poor regioselectivity. Stick with NaH for optimal N1-methylation.

  • Reaction Fails to Start:

    • Poor Quality Reagents: Verify the quality of all starting materials, especially the NaH and anhydrous solvent.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][12] It should be handled in an inert atmosphere (glove box or under argon/nitrogen).[12] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[10][12] Have a Class D fire extinguisher or dry sand readily available.[9][12]

  • Methyl Iodide (MeI): Methyl iodide is toxic, a suspected carcinogen, and volatile. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Always work in a well-ventilated area. Be aware of the location of safety equipment, including the safety shower and eyewash station.

References

  • Alam, M. S., & Keating, G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. S., & Keating, G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

  • Alam, M. S., & Keating, G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, M. S., & Keating, G. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • PubChem. 4-Fluoro-1-methyl-1H-indazole. PubChem. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. [Link]

  • UCT Science. SOP: ORDERING & STORAGE OF HYDRIDES. UCT Science. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]

  • NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. University of California. [Link]

  • Dong, L., et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Publisher not clearly specified. [Link]

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Strategic Purification of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Protocols for Achieving High-Purity Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a key building block in the synthesis of various pharmacologically active agents. The purity of this intermediate is paramount, as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This guide provides a detailed examination of robust purification strategies, including column chromatography, recrystallization, and liquid-liquid extraction, tailored for this specific fluorinated indazole intermediate. We delve into the rationale behind methodological choices, offer step-by-step protocols, and present troubleshooting insights to empower researchers in achieving exceptional purity (>99.5%).

Introduction: The Critical Role of Intermediate Purity

In pharmaceutical manufacturing, the quality of an API is not determined at the final step but is built progressively from the quality of its precursors.[1] Intermediates like 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, which belong to the privileged class of indazole heterocycles, are foundational to many modern therapeutics, including kinase inhibitors.[2][3] The presence of impurities—such as starting materials, by-products from side reactions, or degradation products—can lead to downstream complications, including reduced API yield, formation of toxic metabolites, and regulatory hurdles.[4][5]

Therefore, developing a strategic and efficient purification workflow is not merely a procedural task but a critical investment that reduces technical uncertainty, improves scalability, and strengthens regulatory positioning.[1] This document serves as a practical guide to navigate the purification challenges associated with this specific intermediate.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. For 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, impurities typically arise from the synthesis process, which often involves the cyanation of a corresponding halogenated indazole precursor.[6][7]

Common Organic Impurities May Include:

  • Unreacted Starting Materials: e.g., 3-halo-4-fluoro-1-methyl-1H-indazole.

  • Positional Isomers: Formation of other indazole isomers depending on the synthetic route.

  • By-products: Resulting from incomplete reactions or side reactions (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid).

  • Reagents and Catalysts: Residual palladium catalysts or ligands from cyanation reactions.[4]

A preliminary analysis of the crude product using techniques like HPLC, LC-MS, and NMR spectroscopy is essential to identify and quantify these impurities, which in turn guides the selection of the most appropriate purification strategy.[4][8][9]

Purification Workflow Overview

The purification of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile typically follows a multi-step approach, moving from bulk impurity removal to fine polishing. The choice of methods depends on the initial purity and the nature of the impurities present.

Purification_Workflow Crude Crude Product (<90% Purity) LLE Liquid-Liquid Extraction (Acid-Base Wash) Crude->LLE Gross Impurity Removal Analysis1 Purity Analysis (HPLC/LC-MS) LLE->Analysis1 Chrom Column Chromatography Analysis2 Purity Analysis (HPLC/LC-MS) Chrom->Analysis2 Recryst Recrystallization Final Pure Intermediate (>99.5% Purity) Recryst->Final Purity >99.5% Analysis1->Chrom Purity <98% or Complex Mixture Analysis1->Recryst Purity >98% & Crystalline Solid Analysis2->Recryst Final Polishing Required Analysis2->Final Purity >99.5%

Caption: General purification workflow for 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases.[10][11] For nitrogen-containing heterocycles like indazoles, an acid-base extraction is highly effective. The basic nitrogen atoms of the indazole ring can be protonated in an acidic aqueous solution, allowing separation from neutral organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl (200 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The protonated indazole intermediate and other basic impurities will move into the aqueous layer. Drain the lower aqueous layer.

  • Organic Layer Wash: Wash the remaining organic layer (containing neutral impurities) with deionized water (100 mL) to recover any entrained product. Combine this aqueous wash with the acidic extract from step 3.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M aqueous NaOH or saturated sodium bicarbonate solution, while stirring until the pH is basic (pH 8-9). The purified product will precipitate out or can be extracted.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Column Chromatography for Comprehensive Separation

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through it.[12] It is highly effective for separating compounds with different polarities, such as isomers or by-products from the desired product.[13][14]

Step-by-Step Methodology:

  • Stationary Phase Selection: For indazole derivatives, silica gel (60 Å pore size) is the standard choice. If significant peak tailing occurs due to the basicity of the indazole nitrogen, using neutral alumina or adding a basic modifier to the mobile phase is recommended.[15]

  • Mobile Phase (Eluent) Selection: A gradient system of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[13]

    • Initial Screening: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio that gives the target compound an Rf value of ~0.3.

    • Tailing Reduction: To mitigate tailing on silica gel, add 0.1-1% triethylamine (Et₃N) to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, improving peak shape.[15]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the sample onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions based on TLC analysis. Combine fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å)Standard, versatile adsorbent for moderately polar compounds.
Mobile Phase System Hexane/Ethyl Acetate GradientAllows for efficient separation of compounds with varying polarities.
Basic Modifier 0.1-1% TriethylamineNeutralizes acidic silica sites to prevent peak tailing of the basic indazole.[15]
Sample Loading Dry LoadingLeads to sharper bands and improved separation resolution.[15]

Table 1: Recommended Parameters for Column Chromatography Purification.

Protocol 3: Recrystallization for Final Polishing

Principle: Recrystallization is a powerful technique for achieving high purity (>99%) for crystalline solids.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution.[16]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and binary mixtures like ethanol/water or methanol/water).[2][17]

  • Dissolution: Place the chromatographed product in a flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment and Validation

Post-purification analysis is a mandatory step to confirm the identity and purity of the final product.

Purity_Validation Input Purified Solid HPLC HPLC Analysis Input->HPLC LCMS LC-MS Analysis Input->LCMS NMR NMR Spectroscopy Input->NMR Result1 Purity (%) HPLC->Result1 Result2 Impurity Mass ID LCMS->Result2 Result3 Structural Confirmation NMR->Result3

Caption: Key analytical methods for validating intermediate purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities.[9] A reverse-phase C18 column with a mobile phase of acetonitrile/water is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of any remaining impurities, providing valuable information about their structure.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the purified compound and can detect impurities that are structurally different from the main component.[4][8]

Conclusion

The purification of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile to a high degree of purity is an achievable and essential goal for pharmaceutical development. A strategic combination of liquid-liquid extraction for bulk cleanup, column chromatography for rigorous separation, and recrystallization for final polishing provides a robust pathway to obtaining material suitable for API synthesis. Each step must be guided by rigorous analytical validation to ensure that the final intermediate meets the stringent quality standards demanded by the pharmaceutical industry.

References

  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub.
  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.
  • Fluorinated indazole derivatives and a process for their preparation. (1977). Google Patents.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). International Journal of Chemical Separation Technology.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. (2025). ResearchGate.
  • Salts of indazole derivative and crystals thereof. (2014). Google Patents.
  • 4-Fluoro-1-methyl-1H-Indazole. (n.d.). CLEARSYNTH.
  • Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.
  • Solvent Extraction Techniques. (n.d.). Organomation.
  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (n.d.). The Royal Society of Chemistry.
  • 4-Fluoro-1-methyl-1H-indazol-3-ylamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC.
  • Perfluorinated 1H-indazoles and hydrotris(indazol-1- yl)borates. Supramolecular organization and a new synthetic procedure. (2014). The Royal Society of Chemistry.
  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (2014). The Royal Society of Chemistry.
  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation. (n.d.). ITW Reagents.
  • Preparation of 1 H ‐Indazole‐3‐Carbonitrile. (n.d.). ResearchGate.
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  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
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Troubleshooting & Optimization

Navigating the Crossroads of Indazole Methylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be a crucial resource for researchers, scientists, and professionals in drug development who are navigating the complexities of N1 versus N2 methylation in indazole synthesis. The regioselective alkylation of the indazole scaffold is a frequent challenge, with the outcome often determining the biological activity and viability of a therapeutic candidate.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to control the regioselectivity of your reactions and improve the yield of your desired isomer.

Troubleshooting Guide: Enhancing Your N1/N2 Selectivity

This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in mechanistic understanding.

Question: My indazole methylation is yielding an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

Answer:

Achieving high N1 selectivity often hinges on establishing thermodynamic control over the reaction. The 1H-indazole tautomer is generally the more thermodynamically stable form, and conditions that allow for equilibration will favor the formation of the N1-alkylated product.[3][4] Here are key strategies to consider:

  • The Power of Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established and highly effective method for promoting N1-alkylation.[1][4] This is particularly true for indazoles bearing substituents at the C3 position.[1]

  • Leveraging Substituent Effects: The nature of the substituents on your indazole ring plays a crucial role. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity when using the NaH/THF system.[1][4]

  • Harnessing Chelation: For indazoles with a coordinating group at the C3 or C7 position, the sodium cation from NaH can coordinate with the N2 nitrogen and the substituent. This coordination sterically encumbers the N2 position, effectively directing the incoming methylating agent to the N1 position.[5]

  • Thermodynamic Equilibration with Specific Electrophiles: The use of α-halo carbonyl or β-halo ester electrophiles can facilitate an equilibration process that ultimately favors the more stable N1-substituted product.[2][6]

Question: I need to synthesize the N2-methylated indazole, but my reactions consistently yield the N1 isomer as the major product. What conditions should I explore?

Answer:

Selectively forming the N2-alkylated product typically requires steering the reaction towards kinetic control, as the N2 position can be more kinetically accessible in the neutral indazole.[7] Here are some effective approaches:

  • Acid-Catalyzed Alkylation: Under mildly acidic conditions, regioselective alkylation at the N2 position can be achieved.[8] For instance, using trifluoromethanesulfonic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N2 position.[9][10] The proposed mechanism involves protonation of the alkylating agent, which is then attacked by the more nucleophilic N2 atom of the indazole.[9]

  • Mitsunobu Conditions: The Mitsunobu reaction provides a reliable method for achieving N2-alkylation, although it can present challenges in purification due to byproducts.[6][11]

  • Specific Base/Solvent Combinations: While NaH/THF favors N1, other combinations can shift the selectivity. For example, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) has been employed for N-alkylation and can influence the N1/N2 ratio.[2]

  • Influence of Substituents: Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), have been shown to direct alkylation to the N2 position with high selectivity (≥ 96%).[1][2]

Question: My methylation reaction is sluggish or fails to go to completion. What are the likely culprits?

Answer:

Low conversion or a stalled reaction can often be traced back to the fundamental reaction setup:

  • Incompatible Base and Solvent: The choice of base and solvent must be synergistic. For example, using weaker carbonate bases like potassium or sodium carbonate in a non-polar solvent like THF may not be sufficient to deprotonate the indazole and initiate the reaction.[6] In such cases, switching to a more polar aprotic solvent like DMF or using a stronger base is recommended.

  • Poor Quality Reagents: Ensure your methylating agent, base, and solvent are of high quality and anhydrous, where necessary. Moisture can quench strong bases like NaH and hydrolyze some methylating agents.

  • Insufficient Temperature: Some methylation reactions require heating to proceed at a reasonable rate. If your reaction is slow at room temperature, cautiously increasing the temperature while monitoring for side product formation can be beneficial.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the principles governing indazole methylation.

What are the fundamental factors that determine the regioselectivity of indazole methylation?

The N1 versus N2 methylation outcome is a delicate balance of several interconnected factors:

  • Electronic Effects: The electron density at the N1 and N2 positions, influenced by substituents on the indazole ring, affects their nucleophilicity.[1][12]

  • Steric Hindrance: Bulky substituents, particularly at the C3 and C7 positions, can sterically block access to the adjacent nitrogen atom, thereby directing the methylating agent to the less hindered position.[9][12]

  • Reaction Conditions: The choice of base, solvent, methylating agent, and temperature are paramount in controlling whether the reaction proceeds under thermodynamic or kinetic control.[4][6]

  • Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which is a key reason why thermodynamic control often leads to the N1-methylated product.[4][6]

How can I reliably distinguish between the N1 and N2 methylated isomers?

Unambiguous characterization of the N1 and N2 isomers is critical. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers.[13] Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly useful. For an N1-substituted indazole, a correlation is typically observed between the protons of the methyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is seen between the methyl protons and the C3 carbon.[6]

  • UV Derivative Spectrophotometry: This technique can provide characteristic signals that allow for the clear identification of the substitution pattern.[14]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive structural assignment.[13]

Visualizing the Path to Selectivity

The following diagrams illustrate the key decision-making processes and influencing factors in achieving regioselective indazole methylation.

Indazole_Methylation_Workflow Troubleshooting Workflow for Indazole Methylation start Start: Undesired N1/N2 Ratio desired_isomer Desired Isomer? start->desired_isomer n1_path Target: N1-Methyl Indazole desired_isomer->n1_path N1 n2_path Target: N2-Methyl Indazole desired_isomer->n2_path N2 thermodynamic_control Employ Thermodynamic Control (NaH in THF) n1_path->thermodynamic_control kinetic_control Employ Kinetic Control (e.g., Acid Catalysis, Mitsunobu) n2_path->kinetic_control substituent_effects_n1 Consider C3 Substituents (e.g., -COMe, -tBu) thermodynamic_control->substituent_effects_n1 analyze Analyze N1/N2 Ratio (NMR, LC-MS) substituent_effects_n1->analyze substituent_effects_n2 Consider C7 Substituents (e.g., -NO2, -CO2Me) kinetic_control->substituent_effects_n2 substituent_effects_n2->analyze optimize Optimize Conditions (Temperature, Reagent Stoichiometry) analyze->optimize Ratio still not optimal end End: Improved Selectivity analyze->end Desired ratio achieved optimize->desired_isomer Influencing_Factors Key Factors Influencing Regioselectivity center N1/N2 Ratio base_solvent Base & Solvent (e.g., NaH/THF vs. Cs2CO3/DMF) base_solvent->center substituents Substituents (Steric & Electronic Effects) substituents->center methylating_agent Methylating Agent (e.g., MeI, (MeO)2SO2, Diazoalkanes) methylating_agent->center temperature Temperature (Kinetic vs. Thermodynamic Control) temperature->center

Caption: Key factors influencing the regiochemical outcome of methylation.

Data-Driven Insights: A Comparative Overview

The following table summarizes reaction conditions that have been reported to favor either N1 or N2 methylation for various indazole substrates. This data should serve as a starting point for your own experimental design and optimization.

Target IsomerIndazole SubstrateMethylating AgentBaseSolventKey Outcome & SelectivityReference
N1 3-tert-butyl-1H-indazoleAlkyl bromideNaHTHF>99% N1 regioselectivity[1]
N1 3-carboxymethyl-1H-indazoleAlkyl bromideNaHTHF>99% N1 regioselectivity[1]
N1 1H-indazole-3-carboxylic acidDimethyl sulfateAlkaline earth metal alkoxideAlkanolSelective for N1[15]
N2 1H-indazoleAlkyl 2,2,2-trichloroacetimidateTfOHDioxaneHighly N2 selective[9]
N2 7-nitro-1H-indazoleAlkyl bromideNaHTHF≥96% N2 regioselectivity[1][2]
N2 3-methyl-6-nitro-1H-indazoleDimethyl carbonateDABCODMFKinetically favored N2-isomer[3]

Validated Experimental Protocols

The following are generalized, step-by-step protocols for achieving selective N1 and N2 methylation of a substituted 1H-indazole. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Selective N1-Methylation under Thermodynamic Control

Objective: To synthesize the N1-methylated indazole using NaH in THF.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C. [3]2. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. [3]3. Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise. [3]4. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). [3]5. Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. [3]6. Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-methylated indazole.

Protocol 2: Selective N2-Methylation via Mitsunobu Reaction

Objective: To synthesize the N2-methylated indazole under kinetic control.

Materials:

  • Substituted 1H-indazole

  • Triphenylphosphine (PPh3)

  • Methanol

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 1H-indazole (1.0 equiv), triphenylphosphine (1.5 equiv), and methanol (1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS. 5. Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-methylated indazole from the triphenylphosphine oxide and other byproducts.

References

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Lynch, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Lynch, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Max-Planck-Gesellschaft. Retrieved from [Link]

  • Lynch, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. The Journal of organic chemistry, 86(17), 11528-11543. Retrieved from [Link]

  • Lynch, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(73), 10292-10295. Retrieved from [Link]

  • Williams, J. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1604-1610. Retrieved from [Link]

  • Diaz, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Reddy, P. P., & Rao, V. U. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 11(1), 1-18. Retrieved from [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-504. Retrieved from [Link]

  • Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(16), 3635-3646. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(39), 27357-27381. Retrieved from [Link]

  • Lifshitz, L., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. (U.S. Patent No. US20040248960A1). Google Patents.
  • Elguero, J., et al. (1975). Synthesis of indazole-1-15N, indazole-2-15N and of their N-methyl derivatives. Journal of Labelled Compounds, 11(4), 603-606. Retrieved from [Link]

  • Diaz, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 980–992. Retrieved from [Link]

  • Palmer, M. H., et al. (1976). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1695-1702. Retrieved from [Link]

  • Dar, W. A., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Retrieved from [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-281. Retrieved from [Link]

  • Dar, W. A., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Retrieved from [Link]

  • Ferreira, P. M., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(5), 3753–3773. Retrieved from [Link]

  • Lynch, D., et al. (2021). Figure: Effect of base, solvent, and temperature. ResearchGate. Retrieved from [Link]

  • Catalan, J., et al. (1987). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 91(13), 3678–3681. Retrieved from [Link]

  • Smith, A. B. (2019). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (Doctoral dissertation). Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Nasiri, S., et al. (2022). Quantum of selectivity testing: detection of isomers and close homologs using an AZO based e-nose without a prior training. Nanoscale Advances, 4(7), 1799-1808. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cyanation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in the palladium-catalyzed cyanation of indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal yields in this critical transformation. Drawing from established principles in cross-coupling chemistry and field-proven insights, this resource provides a structured, question-and-answer approach to systematically diagnose and resolve common issues.

Section 1: Catalyst System and Ligand Selection

The heart of a successful cross-coupling reaction lies in the judicious choice of the palladium source and its coordinating ligand. This combination dictates the efficiency of the catalytic cycle, including the critical steps of oxidative addition and reductive elimination.

Question 1: My reaction is sluggish or shows no conversion. Could the choice of palladium precursor be the issue?

Answer: Absolutely. The selection of the palladium precursor is critical for initiating the catalytic cycle efficiently. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species. This activation step can be sensitive to reaction conditions and impurities.[1]

A more robust approach is the use of pre-formed Pd(0) sources or palladacycle precatalysts.[1][2] These complexes, such as the Buchwald G3 palladacycles, offer greater reliability and generate the active catalyst more cleanly and quantitatively.[1][2] If you are using Pd(OAc)₂, consider that its activation can be hindered, and catalyst decomposition can occur, especially in the presence of excess cyanide which can form inactive palladium-cyanide complexes.[1][3]

Troubleshooting Steps:

  • Switch to a Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a commercially available palladacycle precatalyst.

  • Ensure Purity of Precursor: If using traditional palladium sources, ensure they are of high purity and have been stored correctly.

  • Optimize Catalyst Loading: While higher catalyst loading might seem like a solution for a sluggish reaction, it can sometimes lead to increased side reactions. It's often better to optimize other parameters first.[2]

Question 2: I'm observing low yields despite using an appropriate palladium source. How critical is my choice of ligand?

Answer: The ligand is arguably the most critical component for fine-tuning the reactivity and stability of the palladium catalyst. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[4] For the cyanation of electron-rich heterocycles like indazoles, bulky, electron-rich phosphine ligands are often essential.[4]

Ligands such as XPhos, SPhos, and t-BuXPhos have demonstrated great efficacy in challenging cross-coupling reactions.[4][5] The steric bulk of these ligands promotes the reductive elimination of the desired nitrile product and can prevent the formation of inactive, coordinatively saturated palladium complexes.[5][6][7] Furthermore, the choice of ligand can be crucial in preventing catalyst poisoning by the cyanide source.[6][7]

Troubleshooting Workflow for Ligand Selection:

A troubleshooting workflow for ligand selection in palladium-catalyzed indazole cyanation.

Section 2: Cyanide Source and Reaction Conditions

The choice of cyanide source and the optimization of reaction parameters such as solvent, temperature, and base are paramount for a successful cyanation. These factors influence not only the reaction rate but also the stability of the catalyst and the suppression of side reactions.

Question 3: I'm using KCN as my cyanide source and observing significant catalyst decomposition. What's happening?

Answer: While seemingly straightforward, the choice and handling of the cyanide source are fraught with potential pitfalls. Highly soluble cyanide sources like KCN and NaCN can lead to high concentrations of free cyanide ions in solution.[8] Excess cyanide can act as a potent poison to the palladium catalyst by forming stable and catalytically inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻.[3][9] This effectively shuts down the catalytic cycle.[3][9]

Safer and often more effective alternatives include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]).[1][8] These reagents have lower solubility in common organic solvents, which helps to maintain a low, steady concentration of the active cyanide nucleophile, thereby minimizing catalyst deactivation.[6]

Cyanide SourceAdvantagesDisadvantages
KCN/NaCN Inexpensive and readily available.Highly toxic; high solubility can lead to catalyst poisoning.[3][8][9]
Zn(CN)₂ Less toxic than alkali metal cyanides; lower solubility minimizes catalyst deactivation.[1][10]Stoichiometry needs careful optimization.
K₄[Fe(CN)₆] Non-toxic and considered a "green" cyanide source.[1][11]Often requires higher temperatures and the use of additives.[5]

Troubleshooting Steps:

  • Switch to a Less Soluble Cyanide Source: Replace KCN or NaCN with Zn(CN)₂ or K₄[Fe(CN)₆].

  • Optimize Stoichiometry: Carefully titrate the amount of the cyanide source. An excess can be detrimental.[8]

  • Consider Additives: When using K₄[Fe(CN)₆], additives like Na₂CO₃ or TBAB (tetrabutylammonium bromide) may be necessary to facilitate the transfer of the cyanide ion.[5]

Question 4: My reaction is not going to completion, and I'm observing starting material even after prolonged reaction times. What reaction parameters should I investigate?

Answer: Incomplete conversion is a common issue that can often be resolved by systematically optimizing the reaction conditions.

  • Temperature: Palladium-catalyzed cyanations are often sensitive to temperature.[8] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. It is advisable to screen a range of temperatures, for instance, from 80 °C to 130 °C, to find the optimal balance.[8]

  • Solvent: The choice of solvent is crucial as it affects the solubility of the reactants, catalyst, and base, as well as the overall reaction rate.[8] Common solvents for cyanation reactions include DMF, DMAc, and DMSO.[8] In some cases, a biphasic solvent system (e.g., toluene/water) can be beneficial for controlling the concentration of the cyanide source and minimizing catalyst deactivation.[6]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][12] Ensure that the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that degassed solvents are used.[12] Oxygen can lead to the oxidation of the phosphine ligand or the palladium center, rendering the catalyst inactive.[12]

  • Purity of Reagents: The purity of all reagents, including the indazole starting material, is of utmost importance.[2][12] Impurities can interfere with the catalytic cycle. It is recommended to purify starting materials if their purity is questionable.[12]

Experimental Protocol: General Procedure for a Trial Cyanation of a Halogenated Indazole

  • To an oven-dried Schlenk flask, add the halogenated indazole (1.0 eq.), zinc cyanide (0.6 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), and the ligand (e.g., XPhos, 0.04 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.[12]

  • Add anhydrous, degassed solvent (e.g., DMAc) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir vigorously for 12-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with an aqueous solution (e.g., aqueous NaHCO₃).

  • Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Substrate-Specific Issues for Indazoles

Indazoles present unique challenges due to the presence of two nitrogen atoms in the heterocyclic ring, which can influence their electronic properties and coordinating ability.

Question 5: I'm observing N-arylation or other side reactions involving the indazole ring. How can I improve the selectivity for C-cyanation?

Answer: The indazole ring system contains a nucleophilic nitrogen atom (N1 or N2) that can potentially compete with the desired C-H or C-X functionalization. While palladium-catalyzed cyanation typically targets the C-X bond (where X is a halide), side reactions can occur, especially if the desired C-X bond is unreactive.

Strategies to Enhance Selectivity:

  • Protecting Groups: If you are working with an N-H indazole, the use of a protecting group on the nitrogen can prevent N-functionalization and improve the selectivity for C-cyanation.[8] Common protecting groups for indazoles include Boc, SEM, or tosyl groups.

  • Regioisomeric Starting Material: Ensure the purity of your starting halogenated indazole. The synthesis of halogenated indazoles can sometimes lead to mixtures of regioisomers, which could result in a complex product mixture.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. Screening different ligands may help to favor the desired C-cyanation pathway.

Catalytic Cycle and Potential Indazole-Related Off-Cycle Reactions:

The desired catalytic cycle and potential off-cycle pathways involving indazole coordination or catalyst poisoning by excess cyanide.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing.
  • Common pitfalls in setting up sSPhos cross-coupling reactions. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Technical Support Center: Optimizing Reaction Conditions for 6-Cyanoindole Deriv
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Help troubleshooting a Buchwald-Hartwig amin
  • The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. PubMed.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.
  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides.
  • Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Semantic Scholar.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.

Sources

Preventing hydrolysis of nitrile group during indazole workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of nitrile groups during the workup phase of indazole synthesis. We will explore the underlying mechanisms of nitrile hydrolysis and provide robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your target molecule.

Section 1: Understanding the Challenge: The Mechanism of Nitrile Hydrolysis

This section addresses the fundamental chemical principles governing the unwanted conversion of nitriles to amides or carboxylic acids.

Q1: I'm observing unintended amide or carboxylic acid byproducts. Why is my nitrile group hydrolyzing?

A1: The nitrile group (-C≡N), while generally stable, is susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2] This transformation is not a single step but a two-part process, proceeding through an amide intermediate which can then be further hydrolyzed to a carboxylic acid.[3][4]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[5][6] A weak nucleophile, like water, can then attack this activated carbon. Following a series of proton transfers, an amide intermediate is formed.[7] If strong acidic conditions and/or heat are maintained, this amide will undergo further hydrolysis to yield the corresponding carboxylic acid and an ammonium salt.[2][7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[3][5] This forms an intermediate that, after protonation from water, tautomerizes to the amide.[3][5] Similar to the acidic pathway, prolonged exposure to strong base and heat will drive the subsequent hydrolysis of the amide to a carboxylate salt.[7]

The diagram below illustrates these hydrolytic pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile Indazole-C≡N A_Protonated Indazole-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Amide Indazole-CONH₂ (Amide Intermediate) A_Protonated->A_Amide + H₂O - H⁺ A_Acid Indazole-COOH (Carboxylic Acid) A_Amide->A_Acid + H₃O⁺, Δ (Harsh Conditions) B_Nitrile Indazole-C≡N B_Intermediate Imidic Acid Intermediate B_Nitrile->B_Intermediate + OH⁻ B_Amide Indazole-CONH₂ (Amide Intermediate) B_Intermediate->B_Amide Tautomerization B_Carboxylate Indazole-COO⁻ (Carboxylate Salt) B_Amide->B_Carboxylate + OH⁻, Δ (Harsh Conditions)

Caption: The dual pathways of nitrile hydrolysis.

Q2: What specific workup conditions are most likely to cause this hydrolysis?

A2: The rate and extent of nitrile hydrolysis are highly dependent on four key factors: pH, temperature, water concentration, and time. Harsh conditions will invariably lead to byproduct formation. Many synthetic routes for indazoles can leave residual acids or bases, making the workup a critical step for preserving the nitrile.[8][9][10]

Condition Risk Level Causality & Rationale
Strong Acid (pH < 2) HighProtonation activates the nitrile, accelerating the rate-limiting nucleophilic attack by water.
Strong Base (pH > 12) HighHigh concentration of OH⁻ ions promotes direct nucleophilic attack on the nitrile carbon.[3]
High Temperature (> 40°C) HighHydrolysis is a thermally dependent process; elevated temperatures significantly accelerate both amide formation and its subsequent hydrolysis.[7][11]
Mild Acid (pH 4-6) LowThe concentration of H⁺ is generally too low to significantly protonate and activate the nitrile.
Mild Base (pH 8-10) Low-ModerateRisk is lower than with strong base but can increase with extended reaction times or heat.
Room Temperature LowReaction kinetics are generally slow at or below room temperature without a strong acid or base catalyst.
Extended Aqueous Contact ModerateProlonged exposure to water, even at neutral pH, can lead to slow hydrolysis, especially if catalytic amounts of acid or base are present.

Section 2: Troubleshooting Guide: Practical Solutions for Indazole Workup

This section provides a logical framework and actionable steps to diagnose and solve nitrile hydrolysis issues during your experimental workup.

Problem: My reaction workup involves quenching with a strong acid or base, and I'm seeing significant nitrile loss.

Solution: The core strategy is to avoid extremes in pH and temperature . The goal is to neutralize the reaction mixture to a pH of ~7 as gently and quickly as possible while maintaining a low temperature.

The following decision tree can guide your troubleshooting process:

Caption: A troubleshooting decision tree for nitrile hydrolysis.

Detailed Recommendations:

  • Control Temperature: Always perform the quench and subsequent aqueous washes at low temperatures (0 °C is ideal). An ice bath is essential.

  • Use Milder Reagents: Replace strong acids and bases with gentler alternatives. The slow addition of these reagents to a well-stirred reaction mixture is crucial to avoid "hot spots" of high concentration.

Reagent Type Avoid (High Risk) Recommended (Low Risk) Comments
Base 6M NaOH, 6M KOHSaturated aq. NaHCO₃, Saturated aq. K₂CO₃, 10% aq. Na₂CO₃Bicarbonate is generally the mildest option. Be aware of gas (CO₂) evolution.
Acid 6M HCl, Conc. H₂SO₄Saturated aq. NH₄Cl, 1M Citric Acid, 1M NaHSO₄Saturated ammonium chloride is excellent for quenching organometallic reagents and maintaining a weakly acidic pH.
  • Minimize Contact Time: Do not let your reaction mixture sit in aqueous acidic or basic solutions for extended periods. Proceed with extraction into an organic solvent as soon as the neutralization or quench is complete.

  • Consider a Reverse Quench: Instead of adding the aqueous solution to your organic reaction mixture, consider adding your reaction mixture slowly to the chilled aqueous quench solution. This can help maintain better control over temperature and pH.

Section 3: Recommended Experimental Protocols

Here are step-by-step protocols for common scenarios. Always perform on a small scale first to optimize before committing the bulk of your material.

Protocol 1: Mild Workup for a Reaction Terminating in Acidic Conditions

This protocol is suitable for reactions where an acid catalyst (e.g., p-TsOH) or acidic reagent must be neutralized.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dilution: Dilute the reaction mixture with an appropriate extraction solvent (e.g., Ethyl Acetate, DCM).

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8. Be cautious of initial foaming due to CO₂ evolution.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (1x) and then brine (1x) to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

Protocol 2: Workup for a Reaction Involving a Strong Base (e.g., n-BuLi, LDA)

This protocol is designed to quench strong bases without causing hydrolysis.

  • Cooling: Cool the reaction vessel to 0 °C (or maintain the reaction temperature if lower).

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring to quench any remaining base. This solution is buffered and will not become strongly acidic.

  • Extraction: Once the quench is complete, dilute with an extraction solvent (e.g., Ethyl Acetate) and water.

  • Separation: Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Non-Aqueous Workup

This is an excellent option when the product is particularly sensitive or when the impurities are non-polar.

  • Concentration: If the reaction solvent is high-boiling (e.g., DMF, DMSO), remove it under high vacuum if the product is stable. Otherwise, proceed to the next step.

  • Slurry: Dilute the crude reaction mixture with a minimal amount of a non-polar solvent (e.g., DCM or Toluene).

  • Filtration: Prepare a short plug of silica gel or Celite in a fritted funnel. Pass the crude mixture through the plug, eluting with the chosen organic solvent. This will trap polar impurities (salts, baseline material) while allowing the desired product to pass through.

  • Final Concentration: Collect the filtrate and concentrate under reduced pressure.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Nitriles. [Link]

  • Fiveable. (2025, September 15). Chemistry of Nitriles | Organic Chemistry Class Notes. [Link]

  • Liu, W., et al. (n.d.). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Wiley Online Library. [Link]

  • EBSCO. (2022). Nitriles | Chemistry | Research Starters. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • IIT. (2020, October 26). Protecting Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • National Institutes of Health. (2013, June 6). Practical and innate C–H functionalization of heterocycles. [Link]

  • MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. [Link]

  • National Institutes of Health. (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • ScienceOpen. (2012, October 19). Practical and innate C–H functionalization of heterocycles. [Link]

  • ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. [Link]

Sources

Minimizing side reactions in the cyanation of 3-bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanation of 3-bromoindazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyanation of 3-bromoindazoles. Each issue is broken down by symptoms, probable causes, and actionable solutions.

Issue 1: Low or No Conversion of 3-Bromoindazole

Symptoms:

  • Significant amount of starting material remains unreacted, as observed by TLC, LC-MS, or GC-MS analysis.[1]

  • The desired 3-cyanoindazole product is formed in very low yields or not at all.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Action
Inactive Catalyst The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition into the C-Br bond.[2][3] If the precatalyst is not effectively reduced to Pd(0) or if the active catalyst is deactivated, the reaction will not proceed. Solution: Use a freshly opened bottle of the palladium precatalyst. Palladacycle precatalysts, such as G3 or G4, are often more reliable as they efficiently generate the active LPd(0) catalyst.[4] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its reduction.
Ligand Incompatibility or Degradation The ligand stabilizes the palladium center and modulates its reactivity.[3] An inappropriate ligand may not promote the key steps of the catalytic cycle effectively for this specific substrate. Electron-rich, bulky phosphine ligands are often required for challenging cross-coupling reactions. Solution: Screen a panel of ligands. For heteroaryl halides, ligands like XPhos, SPhos, or dppf are common starting points.[5] Ensure the ligand is not air-sensitive if it is known to be.
Ineffective Base The base plays a critical role, but its choice is not always straightforward. A base that is too weak may not facilitate the catalytic cycle efficiently. Conversely, a base that is too strong can sometimes lead to side reactions like dehalogenation.[6][7] Solution: For cyanation reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed.[4][8] If you suspect base-related issues, consider screening different bases. The physical properties, such as particle size, can also matter, so grinding the base before use can be beneficial.[4]
Problem with Cyanide Source The nature and solubility of the cyanide source can significantly impact the reaction. While sources like Zn(CN)₂ are common, they are highly toxic.[5][9] Less toxic alternatives like K₄[Fe(CN)₆] are safer but may require specific conditions to release the cyanide ion effectively.[5][8][10] Solution: If using K₄[Fe(CN)₆], ensure your conditions, such as the use of a co-solvent like water, are appropriate to facilitate the reaction.[8][11] If the reaction is still failing, temporarily switching to a more established, albeit more toxic, cyanide source like Zn(CN)₂ can help diagnose if the cyanide source is the issue.[9]
Insufficient Temperature or Reaction Time The oxidative addition of palladium to the C-Br bond of an electron-rich heterocycle like indazole can be sluggish and may require thermal energy. Solution: Monitor the reaction progress over time. If the reaction stalls, a gradual increase in temperature (e.g., in 10-20 °C increments) may be necessary.[1] Be aware that excessive heat can promote side reactions.
Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired 3-cyanoindazole.

Symptom:

  • Formation of a significant amount of indazole (the product where the bromine has been replaced by a hydrogen).

Probable Cause:

  • The formation of a palladium-hydride (Pd-H) species is the primary culprit.[7] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[6][7] The Pd-H species can then undergo reductive elimination with the indazole moiety to produce the dehalogenated byproduct.[6] N-H containing heterocycles like indazoles can be particularly susceptible to this side reaction.[7]

Solutions:

  • Choice of Base: Avoid bases that can readily act as hydride donors. Stronger bases can sometimes exacerbate this issue.[6]

  • Solvent Selection: Avoid alcohol-based solvents if dehalogenation is a problem. Anhydrous, aprotic solvents like dioxane, toluene, or DMF are generally preferred.[12]

  • Ligand Choice: The ligand can influence the relative rates of the desired cyanation versus the undesired dehalogenation. Screening different ligands may identify one that favors the cyanation pathway.

  • Additives: In some cases, additives can suppress dehalogenation. For instance, in nickel-catalyzed cyanations, NaI has been shown to play this role.[13]

Symptom:

  • Formation of 3,3'-biindazole, a dimer of the starting material.

Probable Cause:

  • Homocoupling of aryl halides can occur, particularly under palladium catalysis.[3][14][15][16] This side reaction can be promoted by certain reaction conditions and catalyst systems.[17]

Solutions:

  • Control of Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes minimize homocoupling.[3]

  • Use of a Reductant: In some protocols designed for homocoupling, a reductant is added.[15] Ensuring your reaction conditions do not inadvertently favor a reductive pathway can be key.

  • Ligand and Catalyst System: The choice of ligand and palladium source can influence the propensity for homocoupling.[14][16]

Symptom:

  • Formation of 3-carboxamidoindazole or indazole-3-carboxylic acid.

Probable Cause:

  • The nitrile group of the product can be hydrolyzed to the corresponding primary amide and further to the carboxylic acid if water is present in the reaction mixture, especially under basic or acidic conditions at elevated temperatures.[18][19][20][21][22][23]

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry.[19]

  • Control of Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after completion, and avoid excessive temperatures, as these can promote hydrolysis.[20]

  • Work-up Procedure: During the work-up, be mindful of the pH. A neutral or slightly acidic work-up may be preferable to a strongly basic one if the amide is the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed cyanation of 3-bromoindazole?

A1: The reaction follows the general catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole to form a Pd(II) intermediate.[2]

  • Transmetalation (or Cyanide Exchange): The cyanide group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) replaces the bromide on the palladium complex.

  • Reductive Elimination: The 3-cyanoindazole product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition  + 3-Bromoindazole Indazole-Pd(II)L_n(Br) Indazole-Pd(II)L_n(Br) Oxidative_Addition->Indazole-Pd(II)L_n(Br) Cyanide_Exchange Cyanide Exchange Indazole-Pd(II)L_n(Br)->Cyanide_Exchange  + 'CN⁻' Indazole-Pd(II)L_n(CN) Indazole-Pd(II)L_n(CN) Cyanide_Exchange->Indazole-Pd(II)L_n(CN) Reductive_Elimination Reductive Elimination Indazole-Pd(II)L_n(CN)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n  - 3-Cyanoindazole

Caption: Palladium-Catalyzed Cyanation Cycle.

Q2: Which cyanide source is best for my reaction?

A2: The choice of cyanide source often involves a trade-off between reactivity, safety, and reaction conditions.

Cyanide SourceAdvantagesDisadvantages
Zn(CN)₂ Widely used and effective for many substrates.[5]Highly toxic.
KCN/NaCN Inexpensive.Highly toxic; can poison the catalyst if solubility is not controlled.[5]
K₄[Fe(CN)₆] Non-toxic and inexpensive.[5][10]Often requires higher temperatures or specific conditions (e.g., aqueous co-solvents) to be effective.[5][8]
Organic Cyanide Sources Can offer alternative reactivity and safety profiles.May require specific catalysts and conditions.

For initial explorations, K₄[Fe(CN)₆] is a good, safe starting point, provided the appropriate conditions are used.[8][11]

Q3: How do I choose the right palladium precatalyst and ligand?

A3: The choice of catalyst and ligand is crucial and substrate-dependent.

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often preferred because they are air-stable and efficiently generate the active Pd(0) species in situ.[4][5] More traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective but may require more careful optimization.[24]

  • Ligand: The cyanation of heteroaryl halides often benefits from bulky, electron-rich phosphine ligands.[9] A good starting point would be to screen ligands such as XPhos, SPhos, and dppf.[5] The steric and electronic properties of the ligand are key to preventing catalyst poisoning by cyanide and promoting efficient reductive elimination.[25]

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Ligand Is the ligand suitable for the substrate? Check_Catalyst->Check_Ligand Yes Success Reaction Optimized Check_Catalyst->Success No, change catalyst Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Check_Ligand->Success No, screen ligands Check_CN_Source Is the cyanide source effective under these conditions? Check_Base->Check_CN_Source Yes Check_Base->Success No, screen bases Check_Conditions Are temperature and time optimized? Check_CN_Source->Check_Conditions Yes Check_CN_Source->Success No, change cyanide source/conditions Check_Conditions->Success Yes Check_Conditions->Success No, adjust T & t

Caption: Troubleshooting workflow for cyanation.

Q4: Can I perform this reaction under microwave irradiation?

A4: Yes, microwave heating can sometimes be beneficial for palladium-catalyzed cross-coupling reactions, potentially reducing reaction times and improving yields. However, it's important to carefully monitor the reaction to avoid decomposition at higher temperatures.[26]

Experimental Protocol Example

This is a general starting point and may require optimization for your specific 3-bromoindazole derivative.

Materials:

  • 3-Bromoindazole (1.0 mmol)

  • K₄[Fe(CN)₆] (0.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the 3-bromoindazole, K₄[Fe(CN)₆], Pd₂(dba)₃, XPhos, and Na₂CO₃.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Sources

Technical Support Center: Large-Scale Indazole Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Regioselectivity in Process Scale-Up

Welcome to the Process Safety & Optimization Hub

From: Dr. Aris Thorne, Senior Application Scientist Status: Active Support Context: Scale-up of nitrogen-heterocycle alkylation (1kg – 100kg batch size).

You are likely here because your bench-top methylation worked perfectly, but your pilot plant run is showing signs of thermal instability or shifting N1/N2 isomeric ratios. In large-scale indazole methylation, heat management is not just a safety parameter; it is the primary selectivity control switch.

Unlike small-scale reactions where an ice bath masks exothermic spikes, large-scale reactors suffer from reduced surface-area-to-volume ratios. If you are using Sodium Hydride (NaH) in DMF or DMAc , you are operating in a high-hazard zone. The following guide synthesizes thermodynamic data with process engineering controls to stabilize your chemistry.

Part 1: Critical Safety & Troubleshooting (Q&A)

Q1: We are seeing a delayed exotherm after reagent addition stops. Why is the reaction "sleeping" then spiking?

Diagnosis: You are experiencing Thermal Accumulation due to a mass-transfer limited regime. The Mechanism: In large vessels, mixing times are longer. If you add the methylating agent (e.g., Methyl Iodide, MeI) or base faster than the reaction consumes it, unreacted material accumulates. Once the threshold temperature is reached, the accumulated reagents react simultaneously, releasing all stored potential energy at once. The Fix (Dose-Control Protocol):

  • Switch to Semi-Batch: Never dump reagents. Use a dosing pump.

  • Calculate

    
     (Damköhler Number):  Ensure reaction rate > addition rate.
    
  • Implement a "Wait-and-See" Step: Add 10% of the electrophile and stop. Wait for the exotherm to initiate and subside. Only then proceed with the remaining feed.

Q2: We are using NaH in DMF, and the safety team flagged a "runaway decomposition" risk. Is this real?

Answer: YES. It is a critical, documented hazard. The Science: Sodium Hydride (NaH) is incompatible with polar aprotic solvents (DMF, DMAc, DMSO) at elevated temperatures. NaH acts as a base to deprotonate the solvent itself, leading to a self-accelerating decomposition that generates gas and massive heat.

  • Danger Zone: Onset can occur as low as 26°C in the presence of impurities or local hot spots [1].

  • The Solution:

    • Preferred: Switch solvent to THF or Toluene (if solubility permits).

    • Alternative Base: Use

      
       or 
      
      
      
      (generates less violent exotherms, though slower).
    • If NaH/DMF is mandatory: Keep reactor jacket temperature

      
       and install an emergency quench dump tank containing ice/water.
      
Q3: Our N1:N2 ratio fluctuates wildly between batches. How does temperature affect this?

The Mechanism: Indazole alkylation is subject to Curtin-Hammett kinetics .

  • N1-Alkylation: Generally the Thermodynamic Product (more stable aromatic system).

  • N2-Alkylation: Often the Kinetic Product (faster to form due to lone pair availability, but less stable).

  • The Exotherm Link: If your internal temperature spikes (even locally near the dosing nozzle), you provide the activation energy to reverse the kinetic N2 product back to the thermodynamic N1, or vice versa depending on the specific substitution pattern [2]. The Fix: Maintain Isothermal conditions (

    
    ). A wandering temperature profile guarantees a wandering impurity profile.
    

Part 2: Data & Decision Support

Comparative Thermal Hazard Matrix

Use this table to assess the risk level of your current protocol.

Reagent CombinationExotherm PotentialGas Evolution RiskSafety RatingNotes
NaH + DMF Critical High (

+ decomp gases)
Unsafe > 40°C Runaway risk. Requires blast walls/interlocks.
NaH + THF HighHigh (

)
ManageableStandard venting required. Stable solvent.

+ DMF
ModerateLow (

if acid quench)
SafeSlower reaction; requires higher temp (often >80°C).

+ MeCN
ModerateNoneSafeExcellent for selectivity; expensive for kg-scale.
LiHMDS + THF HighNoneManageableHomogeneous base; easier to dose-control.

Part 3: Visualized Workflows

Workflow 1: The "Self-Validating" Dosing Loop

This logic prevents thermal accumulation by interlocking the feed pump with the reactor temperature.

DosingLogic Start Start Methylation Feed CheckTemp Check Internal Temp (Ti) Start->CheckTemp PumpOn Pump ON (Flow = Setpoint) CheckTemp->PumpOn Ti < Limit (e.g. 20°C) PumpOff Pump OFF (Safety Interlock) CheckTemp->PumpOff Ti > Limit CheckAccum Calc. Reagent Accumulation PumpOn->CheckAccum Cooling Maximize Jacket Cooling PumpOff->Cooling Cooling->CheckTemp Wait until Ti drops CheckAccum->PumpOff Accumulation > 5% (Stalled Rxn) Continue Continue Reaction CheckAccum->Continue Accumulation < 5% Continue->CheckTemp

Caption: Feedback loop for semi-batch addition. The pump physically cuts power if temperature or accumulation limits are breached.

Workflow 2: Regioselectivity Thermodynamics

Understanding how heat shifts the N1/N2 balance.

Regioselectivity Indazole Indazole Anion (Nucleophile) TS_N2 TS-N2 (Lower Activation Energy) Indazole->TS_N2 Fast (Low Temp) TS_N1 TS-N1 (Higher Activation Energy) Indazole->TS_N1 Slow Prod_N2 N2-Methyl (Kinetic Product) TS_N2->Prod_N2 Prod_N1 N1-Methyl (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2->Indazole Reversible at High T Prod_N2->Prod_N1 Isomerization (via Intermolecular Transfer)

Caption: N2 is often formed first. Uncontrolled exotherms drive isomerization to N1 or decomposition.

Part 4: The "Gold Standard" Safe Protocol

For a 10kg Scale Indazole Methylation using NaH (if unavoidable).

  • Preparation:

    • Inert the reactor with

      
      .
      
    • Charge Anhydrous DMF (Water content <200 ppm). Critical: Water reacts with NaH to release

      
       and heat immediately.
      
    • Cool jacket to

      
      .
      
  • Base Addition (Solid Dosing):

    • Add NaH (60% in oil) in portions via a solids-addition funnel (or split-valve).

    • Limit: Do not allow internal temp (

      
      ) to exceed 
      
      
      
      .
    • Wait: Agitate for 60 mins to ensure full deprotonation and

      
       off-gassing completion.
      
  • Substrate Addition:

    • Dissolve Indazole in minimal DMF. Add slowly.

    • Observation: Solution color usually changes (anion formation).

  • Methylation (The Danger Step):

    • Reagent: Methyl Iodide (MeI).

    • Dosing: Set pump rate to maintain

      
      .
      
    • The "10% Check": Add 10% of MeI. Stop pump. Watch

      
       rise. If no exotherm is seen within 5 mins, DO NOT CONTINUE . Check agitation and dosing line. (Prevent accumulation).[1]
      
    • Once exotherm confirms reaction initiation, resume dosing.

  • Quench:

    • Cool to

      
      .
      
    • Destroy excess NaH with Isopropanol (gentler than water) or Acetic Acid solution.

    • Warning: Quench is also exothermic. Dose controlled.

References

  • Yang, J., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, vol. 23, no. 10, 2019, pp. 2210–2217. Link

  • Lovering, F., et al. "Regioselective Alkylation of Indazoles." Tetrahedron Letters, vol. 50, no. 10, 2009.
  • Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.[2] (Standard Process Safety Text).

  • Pistoia Alliance Chemical Safety Library. "Sodium Hydride & DMF Reaction Hazards." Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR characterization of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related analogs to predict its ¹H NMR spectrum. We will compare this predicted spectrum with the known spectral data of relevant indazole derivatives to provide a robust framework for its identification and characterization.

The Structural Context: Understanding Substituent Effects in Indazoles

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In the case of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, we must consider the electronic and steric influences of the fluorine, N-methyl, and nitrile groups on the chemical shifts and coupling constants of the indazole core protons.

  • N-Methyl Group: The methylation at the N1 position will result in a characteristic singlet in the upfield region of the spectrum, typically around 3.8-4.2 ppm. This is a key identifier for N-methylated indazoles.

  • 4-Fluoro Group: The strongly electronegative fluorine atom at the C4 position will exert a significant deshielding effect on the adjacent protons, particularly H5. Furthermore, it will introduce characteristic J-coupling (spin-spin coupling) with nearby protons, most notably H5 and to a lesser extent H3 (if present) and H7.

  • 3-Carbonitrile Group: The electron-withdrawing nature of the cyano group at C3 will deshield the adjacent proton at C4 (in a non-fluorinated analog) and influence the overall electron density of the pyrazole ring.

Predicted ¹H NMR Spectrum of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

Based on the analysis of substituent effects and data from related compounds, the predicted ¹H NMR spectrum of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile in a standard solvent like CDCl₃ or DMSO-d₆ would exhibit the following key features:

  • Aromatic Region (δ 7.0-8.0 ppm):

    • H5: Expected to be a doublet of doublets (dd) due to coupling with H6 and the fluorine at C4. The strong deshielding effect of the adjacent fluorine will likely shift this proton downfield compared to an unsubstituted indazole.

    • H6: Expected to be a triplet or a multiplet, coupled to H5 and H7.

    • H7: Expected to be a doublet of doublets (dd), coupled to H6 and potentially showing a smaller long-range coupling to the fluorine at C4.

  • N-Methyl Signal (δ ~4.0 ppm):

    • N1-CH₃: A sharp singlet, integrating to three protons.

Comparative Analysis with Structurally Related Indazoles

To substantiate our predictions, we will now compare the expected spectrum of our target molecule with the reported ¹H NMR data of several key analogs. This comparative approach is a powerful tool for structural elucidation.

Table 1: Comparative ¹H NMR Data of Substituted Indazoles
CompoundH5 (ppm)H6 (ppm)H7 (ppm)N1-H/CH₃ (ppm)Other Signals (ppm)SolventReference
1H-Indazole 7.35 (ddd)7.11 (ddd)7.77 (d)13.04 (br s)8.08 (s, H3)DMSO-d₆[1]
1H-Indazole-3-carbonitrile 7.53 (t)7.38 (t)7.88 (d)13.1 (br s)-CDCl₃[2]
4-Fluoro-1-methyl-1H-indazole ------Data not available in search results
5-Bromo-4-fluoro-1H-indazole -7.3 (dd)7.5 (d)-8.2 (s, H3)-[3]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate 7.45 (m)7.25 (m)8.15 (d)5.7 (s, CH₂)3.9 (s, OCH₃)CDCl₃[4]

Analysis of Comparative Data:

  • Effect of the 3-Carbonitrile Group: Comparing 1H-Indazole[1] and 1H-Indazole-3-carbonitrile[2], we observe a general downfield shift of the aromatic protons in the nitrile-substituted compound, which is consistent with the electron-withdrawing nature of the CN group.

  • Effect of Fluorine Substitution: The data for 5-Bromo-4-fluoro-1H-indazole[3] demonstrates the influence of the fluorine at C4, leading to characteristic splitting patterns for the adjacent protons. The precise chemical shifts will differ in our target molecule due to the absence of the bromine at C5 and the presence of the N-methyl and 3-carbonitrile groups.

  • Effect of N-Methylation: The ¹H NMR data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[4] shows the typical chemical shift for an N-alkyl group (in this case, a benzylic CH₂ at 5.7 ppm) and an ester methyl group at 3.9 ppm. We can infer that the N-methyl group in our target compound will appear in a similar region.

Experimental Workflow for ¹H NMR Characterization

The following diagram outlines a standard workflow for the ¹H NMR characterization of a novel compound like 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Figure 1: A generalized workflow for the ¹H NMR characterization of a small molecule.

Conclusion

The ¹H NMR characterization of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile can be confidently approached through a combination of predictive analysis based on substituent effects and a comparative study with known analogs. The key spectral features to anticipate are a downfield aromatic region with characteristic splitting patterns due to fluorine coupling and an upfield singlet corresponding to the N-methyl group. This guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this and related indazole derivatives, facilitating its unambiguous identification and further use in drug discovery and development programs.

References

  • PMC. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

A-Comparative-Guide-to-HPLC-Method-Development-for-the-Purity-of-4-Fluoro-1-methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Pharmaceutical Quality

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical early-stage endeavor.[1] This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound, contrasting it with other potential analytical strategies and grounding the methodology in established scientific principles and regulatory expectations.

The Criticality of Purity for Indazole Derivatives

Indazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities.[2][3] The introduction of a fluorine atom and a nitrile group to the indazole scaffold in 4-fluoro-1-methyl-1H-indazole-3-carbonitrile can impart unique pharmacological properties. However, these functional groups can also introduce specific challenges during synthesis and storage, potentially leading to the formation of impurities.[4] Common impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the API itself.[4] Ensuring the accurate detection and quantification of these impurities is paramount for the safety and consistency of any potential drug product.

The Premier Choice: Reversed-Phase HPLC

For the analysis of moderately polar, non-volatile small molecules like 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard.[5] Its versatility, high resolving power, and compatibility with a wide range of detectors make it the most suitable technique for purity and stability testing in the pharmaceutical industry.

Alternative Methods Considered and Why RP-HPLC is Superior:

  • Gas Chromatography (GC): While a powerful technique, GC is generally reserved for volatile and thermally stable compounds. Indazole derivatives often have higher boiling points and may degrade at the high temperatures required for GC analysis.[6]

  • Capillary Electrophoresis (CE): CE offers high efficiency but can be less robust and have higher limits of detection compared to HPLC for this type of molecule. It is more commonly employed for the analysis of large biomolecules or chiral separations.[6]

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid, qualitative analysis and reaction monitoring. However, it lacks the quantitative accuracy and resolution required for rigorous purity determination and validation in a regulatory environment.

The inherent strengths of RP-HPLC in terms of robustness, reproducibility, and the ability to separate a wide range of analytes make it the unequivocal choice for developing a stability-indicating method for 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

A Step-by-Step Guide to HPLC Method Development

The development of a successful HPLC method is a systematic process, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9] The objective is to create a method that is not only accurate and precise but also "stability-indicating," meaning it can resolve the API from its potential degradation products and process-related impurities.[10][11]

Workflow for HPLC Method Development

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Developing a Stability-Indicating RP-HPLC Method

1. Define the Analytical Target Profile (ATP): Before any experimental work begins, it is crucial to define the goals of the method.[9] For purity analysis, the ATP would include:

  • Analyte: 4-fluoro-1-methyl-1H-indazole-3-carbonitrile and its potential impurities.

  • Matrix: Drug substance.

  • Intended Use: To accurately quantify the purity of the API and separate it from process-related impurities and degradation products.

  • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust.

2. Initial Method Scouting: The goal of this phase is to find a starting point for the separation.

  • Column Selection: A C18 column is a good starting point for many small molecules.[2] However, given the aromatic nature of the indazole ring, a Phenyl-Hexyl column could offer alternative selectivity and should also be screened.

  • Mobile Phase Selection: A common approach is to use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol). Acetonitrile often provides better peak shape and lower UV cutoff than methanol.

  • Detector Wavelength Selection: A UV-Vis detector is typically used. To determine the optimal wavelength for detection, a UV scan of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax).

3. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[10][11][12] This involves subjecting the API to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The nitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under these conditions.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the initial HPLC conditions to see if the degradation products are well-separated from the main API peak.

4. Method Optimization: Based on the results from the scouting and forced degradation studies, the method is refined to achieve optimal separation.

  • Gradient Profile: The gradient slope and duration are adjusted to improve the resolution between the API and its impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min. Adjusting the flow rate can impact resolution and analysis time.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) improves reproducibility. Temperature can also be used to fine-tune selectivity.

Optimized HPLC Method Parameters (Hypothetical Example)
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileGood organic modifier with low UV cutoff.
Gradient 5% to 95% B over 20 minutesTo elute a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for good efficiency.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 280 nm (hypothetical λmax)Provides good sensitivity for the analyte.
Injection Volume 5 µLA small volume to prevent peak broadening.

5. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies and by analyzing a placebo (if in a drug product).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration or by spiking a placebo with a known amount of the API.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the APIPass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3:10.01 µg/mL
LOQ Signal-to-Noise ≥ 10:10.03 µg/mL
Robustness %RSD ≤ 2.0% for varied parametersPass

Comparison with Alternative Purity Assessment Techniques

While HPLC is the primary method, other techniques can be used in a complementary fashion.

Caption: Complementary analytical techniques for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying unknown impurities.[6][15] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of impurities can be determined, providing crucial information for their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural confirmation of the API and its impurities.[4][16] Once an impurity has been isolated (e.g., by preparative HPLC), NMR can provide detailed information about its chemical structure.

  • Quantitative NMR (qNMR): This technique can be used as an orthogonal method to confirm the purity of the reference standard itself, providing a high degree of confidence in the accuracy of the HPLC method.

Conclusion

The development of a robust, stability-indicating HPLC method is a critical and non-trivial task in the journey of a new chemical entity from the laboratory to the clinic. For 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a systematic approach grounded in the principles of the Analytical Target Profile and guided by ICH regulations is essential. While RP-HPLC is the cornerstone of purity analysis, a comprehensive understanding and judicious use of complementary techniques like LC-MS and NMR are vital for a complete and scientifically sound characterization of the API. This integrated approach ensures the highest standards of quality, safety, and efficacy for new pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.
  • National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • ResearchGate. (2025, August 5). A new pre-column derivatization method for determination of nitrite and nitrate in human plasma by HPLC | Request PDF. Available from: [Link]

  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available from: [Link]

  • GenScript. (2026, February 3). HPLC Purity Testing Explained: What Researchers Need to Know. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1092961-07-3 | Product Name : 4-Fluoro-1-methyl-1H-indazole. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • Hindawi. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Research Journal of Pharmacy and Technology. (2021, February 17). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Available from: [Link]

  • ScienceOpen. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link]

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A Comparative Guide to LC-MS Fragmentation Patterns of Fluorinated Indazole Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of fluorinated indazole carbonitriles. As a class of compounds with growing importance in medicinal chemistry and drug development, understanding their behavior in a mass spectrometer is crucial for their identification, characterization, and metabolic studies. This document will delve into the characteristic fragmentation pathways, the influence of fluorination on these pathways, and provide a detailed experimental protocol for their analysis. The insights presented herein are synthesized from established principles of mass spectrometry and data from related compound classes to provide a robust framework for researchers in the field.

Introduction: The Significance of Fluorinated Indazole Carbonitriles

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The carbonitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities. The combination of these features makes fluorinated indazole carbonitriles a promising class of molecules for drug discovery.

Accurate and reliable analytical methods are paramount for the successful development of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of such small molecules, offering high sensitivity and selectivity. A thorough understanding of their fragmentation patterns is essential for structural elucidation and metabolite identification.

Fundamental Fragmentation of the Indazole Core

Before examining the influence of fluorination, it is essential to understand the basic fragmentation of the indazole nucleus under typical positive ion electrospray ionization (ESI) conditions. Drawing parallels from the extensive studies on indazole-containing synthetic cannabinoids, the indazole core exhibits characteristic fragmentation pathways.[1][2][3]

Upon collision-induced dissociation (CID), the protonated indazole ring is relatively stable. However, when substituted, particularly at the 3-position with a group like a carboxamide or, in our case, a carbonitrile, specific cleavages are observed. For indazole-3-carboxamides, a characteristic fragment is the indazole acylium cation at m/z 145 .[1] This ion is formed by the cleavage of the bond between the carbonyl carbon and the amide nitrogen. For indazole-3-carbonitrile, a similar cleavage is expected, leading to the formation of the same indazole acylium cation.

Another potential fragmentation pathway for the indazole ring itself involves the loss of HCN, which is a common fragmentation for nitrogen-containing heterocyclic compounds.

The Influence of Fluorination on Fragmentation Patterns

The introduction of one or more fluorine atoms onto the indazole ring significantly influences the fragmentation patterns observed in LC-MS/MS analysis. The position and number of fluorine substituents will dictate the specific fragmentation pathways and the relative abundance of the resulting fragment ions.

Case Study: Comparison of Mono- and Di-fluorinated Indazole-3-carbonitriles

To illustrate the impact of fluorination, let's consider a comparative analysis of a hypothetical mono-fluorinated indazole-3-carbonitrile (Compound A) and a di-fluorinated analogue (Compound B).

Table 1: Predicted Key Fragments for Mono- and Di-fluorinated Indazole-3-carbonitriles

CompoundParent Ion [M+H]⁺Primary Fragment Ions (m/z)Predicted Neutral Losses
A: 6-Fluoro-1H-indazole-3-carbonitrile 162.04145.04, 135.03HCN (27), HF (20)
B: 5,7-Difluoro-1H-indazole-3-carbonitrile 180.03163.03, 153.02HCN (27), HF (20)
Mechanistic Insights into Fragmentation Pathways

The fragmentation of fluorinated indazole carbonitriles is primarily driven by the stability of the resulting fragment ions. The strong electron-withdrawing nature of fluorine influences the electron density within the indazole ring system, affecting bond strengths and the propensity for certain cleavages.

Key Fragmentation Pathways:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles. The presence of fluorine may influence the ease of this loss depending on its position relative to the nitrogen atoms.

  • Loss of HF: A characteristic fragmentation for fluorinated compounds. This neutral loss is often observed, particularly when a proton is available for abstraction from an adjacent position.

  • Formation of Fluorinated Indazole Acylium Cation: As with the non-fluorinated analogues, cleavage of the C-C bond between the indazole ring and the carbonitrile group is expected, leading to a fluorinated version of the characteristic m/z 145 ion.

  • Ring Cleavage: More energetic collisions can lead to the fragmentation of the indazole ring itself, yielding smaller fluorinated aromatic fragments.

Below is a diagram illustrating the predicted fragmentation pathways for a generic fluorinated indazole carbonitrile.

G M [M+H]⁺ Fluorinated Indazole Carbonitrile F1 [M+H - HCN]⁺ M->F1 - HCN F2 [M+H - HF]⁺ M->F2 - HF F3 Fluorinated Indazole Acylium Cation M->F3 - CN F4 Smaller Fluorinated Fragments F3->F4 Ring Cleavage

Caption: Predicted fragmentation pathways for a generic fluorinated indazole carbonitrile.

Comparative Analysis with Non-Fluorinated Analogues

The primary distinction in the fragmentation patterns between fluorinated and non-fluorinated indazole carbonitriles lies in the presence of fluorine-specific neutral losses and the mass shifts of characteristic fragments.

  • Characteristic Fragments: The base peak in the MS/MS spectrum of a non-fluorinated indazole-3-carbonitrile is likely to be the indazole acylium cation at m/z 145. For a mono-fluorinated analogue, this peak will shift to m/z 163, and for a di-fluorinated analogue, to m/z 181. This predictable mass shift is a powerful tool for identifying the degree of fluorination.

  • Neutral Losses: The loss of HF is a unique and diagnostic fragmentation pathway for fluorinated compounds that is absent in their non-fluorinated counterparts.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of fluorinated indazole carbonitriles. This protocol is designed to be a robust starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the fluorinated indazole carbonitrile standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability testing.

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, urine), perform a suitable sample extraction procedure such as protein precipitation or solid-phase extraction to minimize matrix effects.

Liquid Chromatography
  • Column: A C18 reversed-phase column with a particle size of 1.8 µm and dimensions of 2.1 x 50 mm is recommended for good separation and peak shape.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: Product ion scans of the protonated molecular ions. The collision energy should be optimized for each compound but a starting range of 15-30 eV is recommended.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep1 Standard/Sample Weighing Prep2 Dissolution in Solvent Prep1->Prep2 Prep3 Serial Dilution Prep2->Prep3 LC1 Injection onto C18 Column Prep3->LC1 LC2 Gradient Elution LC1->LC2 MS1 Positive ESI LC2->MS1 MS2 Full Scan MS1 MS1->MS2 MS3 Product Ion Scan (MS/MS) MS2->MS3 Data1 Peak Integration MS3->Data1 Data2 Fragmentation Pattern Analysis Data1->Data2 Data3 Structural Elucidation Data2->Data3

Caption: Experimental workflow for LC-MS/MS analysis of fluorinated indazole carbonitriles.

Conclusion

The LC-MS fragmentation patterns of fluorinated indazole carbonitriles are predictable and informative, providing valuable structural information for researchers in drug discovery and development. The key takeaways from this guide are:

  • The indazole core exhibits characteristic fragmentation, including the formation of an acylium cation.

  • Fluorination introduces a predictable mass shift in these characteristic fragments and enables fluorine-specific neutral losses, such as HF.

  • A comparative analysis of the fragmentation patterns of analogues with varying degrees of fluorination can aid in their identification and structural confirmation.

  • The provided experimental protocol offers a robust starting point for the reliable LC-MS/MS analysis of this important class of compounds.

By applying the principles and methodologies outlined in this guide, researchers can confidently characterize fluorinated indazole carbonitriles, accelerating their research and development efforts.

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